Sphondin

Catalog No.
S585837
CAS No.
483-66-9
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphondin

CAS Number

483-66-9

Product Name

Sphondin

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 5.37X10+2 mg/L at 25 °C (est)

Synonyms

Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy-

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

The exact mass of the compound Sphondin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.37x10+2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. It belongs to the ontological category of furanocoumarin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sphondin Profile and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
IUPAC Name 8-Methoxy-[1]benzofuro[3,2-c]chromen-6-one [1] [2]
CAS Registry Number 483-66-9 [3]
Molecular Formula C₁₂H₈O₄ [3]
Molecular Weight 216.19 g/mol [3]
Chemical Class Angular Furanocoumarin (derivative of angelicin) [1] [2] [4]
Chemical Structure A coumarin core fused with a furan ring at the 7,8-positions (angular type) with a methoxy (-OCH₃) substituent [1] [2].
Biological Activity Experimental Model Key Findings Reported Values / Concentration
Anti-inflammatory A549 human lung adenocarcinoma cells [3] Inhibits IL-1β-induced COX-2 protein and PGE₂ release; suppresses NF-κB activity. -
Nitric Oxide (NO) Production Inhibition In vitro assay [3] Inhibits iNOS expression, not direct iNOS enzyme activity. -
Anticonvulsant In vivo study [1] [2] [3] Shows activity in models for seizure control. -
Antiproliferative In vitro study [3] Inhibits cell proliferation, induces G2/M cell cycle arrest. 0.05 - 15.0 µM
Anti-Hepatitis B Virus (HBV) In vitro study [1] [2] Shows activity against Hepatitis B virus. -
Delayed Phototoxicity Aedes aegypti (mosquito) [3] Exhibits delayed phototoxic effects. -

Experimental Insights and Research Protocols

For your experimental design, here are key methodological insights from recent studies on furanocoumarins like sphondin.

  • Anti-HBV Activity Assessment: Research on furanocoumarins for HBV targets the persistent covalently closed circular DNA (cccDNA). Standard protocols use HepG2.2.15 cell lines, which are transfected with the HBV genome and constitutively produce viral particles [5] [6]. Key endpoints include measuring reductions in HBsAg, HBeAg, HBV DNA, and cccDNA levels using techniques like ELISA and qPCR [5].

  • Antiproliferative Activity Assay: The study identifying this compound's G2/M arrest effect [3] likely employed standard cell viability assays (e.g., MTT) and flow cytometry for cell cycle analysis across a concentration range of 0.05 to 15.0 µM.

  • Anti-inflammatory Mechanism Analysis: Research in A549 cells involved stimulating inflammation with IL-1β [3]. This compound's effect was evaluated by measuring reductions in COX-2 protein levels (Western blot) and PGE2 release (ELISA). Mechanistic studies confirmed NF-κB pathway suppression [3].

The following diagram illustrates the anti-inflammatory mechanism of this compound in airway inflammation models, integrating key pathway relationships from the experimental data:

G IL1b IL-1β Stimulus NFkB NF-κB Activation IL1b->NFkB COX2 COX-2 Protein ↑ NFkB->COX2 PGE2 PGE₂ Release ↑ COX2->PGE2 Inflammation Airway Inflammation PGE2->Inflammation This compound This compound Treatment This compound->NFkB Suppresses

Pharmacological Potential and Research Directions

This compound's multi-target activities suggest several promising research directions for drug development:

  • Anti-inflammatory Therapeutics: Potential as an inhaled anti-inflammatory agent for airway diseases like asthma and COPD, given its action in lung epithelial cells and suppression of the NF-κB/COX-2/PGE₂ pathway [3].
  • Oncology Research: Ability to induce G2/M cell cycle arrest merits investigation into its mechanisms, such as tubulin polymerization inhibition or DNA damage checkpoint activation [3].
  • Antiviral Applications: Anti-HBV activity aligns with interest in natural metabolites for hepatitis B treatment, potentially through cccDNA targeting or transcriptional inhibition [1] [2] [6].
  • Central Nervous System (CNS) Disorders: Anticonvulsant activity suggests potential for developing new antiepileptic agents [1] [2].

References

Sphondin natural source Heracleum laciniatum

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Sources

Sphondin is a furanocoumarin derivative with the following key identifiers:

Property Description
CAS Number 483-66-9 [1] [2]
Molecular Formula C₁₂H₈O₄ [1] [2]
Molecular Weight 216.19 g/mol [1] [2]
IUPAC Name 6-methoxyfuro[2,3-h]chromen-2-one [1] [2]
Plant Source Heracleum laciniatum [3]

This compound has also been reported in other Heracleum species, including H. dissectum and H. vicinum [1].

Key Quantitative Biological Data

The table below summarizes experimental data on this compound's anti-inflammatory effects from a study using human pulmonary epithelial cells (A549) [3].

Experimental Parameter Effect of this compound Experimental Context
COX-2 Protein Expression Concentration-dependent attenuation (10-50 μM) IL-1β-induced inflammation in A549 cells
PGE2 Release Concentration-dependent attenuation (10-50 μM) IL-1β-induced inflammation in A549 cells
COX-2 mRNA Expression Attenuated by 50 μM this compound IL-1β-induced inflammation in A549 cells
COX-2 Enzyme Activity No effect (10-50 μM) Direct enzyme activity assay
NF-κB Pathway Activation Partial inhibition of IkB-α degradation, p65 translocation, and DNA-protein complex formation 50 μM this compound, comparable to effect of known inhibitor PDTC (50 μM)

Detailed Experimental Protocol

The foundational study on this compound's anti-inflammatory mechanism provides a methodology that can serve as a protocol template [3].

  • Cell Line: Human pulmonary epithelial cell line (A549)
  • Cell Culture and Treatment:
    • Culture A549 cells in appropriate medium (e.g., F-12K or DMEM) with standard supplements (10% FBS, penicillin/streptomycin) at 37°C with 5% CO₂.
    • Pre-treat cells with this compound (10-50 μM) for a specified time (e.g., 1 hour) before inducing inflammation with IL-1β (e.g., 2 ng/mL).
  • Key Assays and Measurements:
    • Protein Analysis: Assess COX-2 protein levels via western blotting after extracting total cellular protein.
    • Prostaglandin Measurement: Quantify PGE2 release in cell culture supernatant using an enzyme immunoassay (EIA).
    • mRNA Analysis: Measure COX-2 mRNA expression using reverse transcription-polymerase chain reaction (RT-PCR).
    • NF-κB Pathway Analysis:
      • Monitor degradation of IkB-α in the cytosol by western blotting.
      • Detect translocation of the p65 subunit from cytosol to nucleus via cellular fractionation and western blot.
      • Assess NF-κB DNA-binding activity in nuclear extracts using an electrophoretic mobility shift assay (EMSA).

Mechanism of Action and Signaling Pathway

This compound inhibits IL-1β-induced inflammatory response by partially blocking NF-κB signaling, rather than through direct inhibition of COX-2 enzyme activity or MAPK pathways (p44/42, p38, JNK) [3]. The following diagram illustrates this pathway and the points where this compound intervenes.

G IL1b IL-1β Stimulus Receptor IL-1 Receptor IL1b->Receptor DownstreamSignaling Downstream Signaling (Exact upstream mechanism not defined for this compound) Receptor->DownstreamSignaling IkBaDegradation IκB-α Degradation DownstreamSignaling->IkBaDegradation NFkBTranslocation NF-κB (p65) Translocation to Nucleus IkBaDegradation->NFkBTranslocation NFkBDNABinding NF-κB DNA-Binding NFkBTranslocation->NFkBDNABinding COX2Transcription COX-2 Gene Transcription NFkBDNABinding->COX2Transcription COX2Protein COX-2 Protein Expression COX2Transcription->COX2Protein PGE2Release PGE2 Release COX2Protein->PGE2Release This compound This compound (50 µM) SphondinEffect1 Partial Inhibition This compound->SphondinEffect1 SphondinEffect2 Partial Inhibition This compound->SphondinEffect2 SphondinEffect3 Partial Inhibition This compound->SphondinEffect3 SphondinEffect1->IkBaDegradation SphondinEffect2->NFkBTranslocation SphondinEffect3->NFkBDNABinding

This compound inhibits IL-1β-induced inflammation by partially suppressing NF-κB activation, subsequently reducing COX-2 expression and PGE2 release. Note: Solid arrows depict established pathway; dashed red lines indicate inhibitory action.

Research Implications and Future Directions

  • Therapeutic Potential: The specific inhibition of pathway-induced COX-2 expression positions this compound as a promising candidate for developing anti-inflammatory drugs, particularly for airway inflammation [3].
  • Broader Bioactivity: As a furanocoumarin, this compound shares a structural class with compounds demonstrating anticancer potential through mechanisms like NF-κB inactivation, cell cycle arrest, and apoptosis induction in various cancer cell lines [4].
  • Critical Research Gaps: Current data is confined to in vitro models. Advancing research requires in vivo validation in animal models of inflammation, comprehensive ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin exhibits multiple pharmacological activities relevant to drug development. Key findings from recent research are summarized below.

Biological Activity Observed Effect / Model Proposed Mechanism of Action
Anti-inflammatory [1] [2] Inhibits IL-1β-induced PGE₂ release in A549 (human lung epithelial) cells [1]. Suppresses COX-2 protein expression, not enzyme activity; acts through suppression of NF-κB activity [1] [2].
Anti-proliferative [1] [2] Causes G2/M cell cycle arrest at low micromolar concentrations (0.05-15.0 µM) [1]. Suggested to have anti-tumor effects; specific molecular targets under investigation [2].
Anticonvulsant [3] [1] [2] Not specified Activity noted, though detailed studies and mechanisms are less current compared to other areas [3] [2].
Other Activities Activity against Hepatitis B Virus [3]. Specific mechanism not fully elucidated in provided search results.

The anti-inflammatory mechanism of this compound, particularly its action on the COX-2/PGE₂ pathway, has been relatively well-studied. The diagram below illustrates this signaling pathway and how this compound intervenes.

G IL1B Inflammatory Stimulus (e.g., IL-1β) NFKB NF-κB Pathway Activation IL1B->NFKB COX2_Expr COX-2 Gene Expression NFKB->COX2_Expr COX2_Protein COX-2 Protein Synthesis COX2_Expr->COX2_Protein PGE2_Release PGE₂ Release COX2_Protein->PGE2_Release Inflammation Airway Inflammation PGE2_Release->Inflammation This compound This compound Intervention This compound->NFKB Suppresses This compound->COX2_Protein Inhibits

Research Applications and Protocols

For researchers aiming to investigate this compound, here is a synthesis of practical experimental information and key research directions.

  • In Vitro Bioactivity Assay (Anti-inflammatory)

    • Cell Line: A549 human lung epithelial cells [1] [2].
    • Stimulus: Interleukin-1 beta (IL-1β) to induce inflammation [1] [2].
    • Key Measurements:
      • PGE₂ Release: Quantify prostaglandin E₂ in the cell culture medium using an ELISA kit [1].
      • COX-2 Protein Level: Analyze COX-2 protein expression via western blotting [1] [2].
      • NF-κB Activity: Assess using electrophoretic mobility shift assay (EMSA) or a reporter gene assay [1] [2].
  • Sample Preparation and Handling

    • Solubility: Soluble in DMSO (e.g., 30 mg/mL). Stock solutions are typically prepared in DMSO and then diluted in the cell culture medium [1]. Sonication is recommended to aid dissolution [1] [2].
    • Storage: Desiccate at -20°C for the solid powder. Stock solutions in DMSO can be stored at -80°C for several months [1] [2].
  • Emerging Research Directions

    • This compound's activity against the Hepatitis B Virus has been noted as a recent and interesting finding [3].
    • Research is increasingly focused on the bioactivity of methoxyfuranocoumarins without UV-A activation, which is relevant for understanding their intrinsic pharmacological potential [3].

Sourcing for Research

This compound is commercially available from several chemical suppliers for research purposes. Pricing is typically based on milligram quantity and purity.

Supplier Purity Package Size Price
TargetMol [1] -- 5 mg $263.00
Ambeed [4] 95+% 5 mg $130.00
Arctom [4] ≥95% 5 mg $129.00
American Custom Chemicals [4] 95.00% 5 mg $498.26
ChemScene [4] [5] -- 1 mg $140.00

Summary and Research Considerations

This compound is a promising natural product derivative with a defined chemical profile. Its anti-inflammatory activity via inhibition of the NF-κB/COX-2/PGE₂ pathway is its most mechanistically supported action [1] [2]. Other activities like anti-proliferation and anticonvulsant effects warrant deeper investigation into their molecular targets [3] [1] [2].

References

Sphondin IL-1β induced COX-2 inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (PGs), which are lipid mediators involved in inflammation [1]. The two main isoforms, COX-1 and COX-2, have distinct roles:

  • COX-1 is constitutively expressed and performs "housekeeping" functions like gastric cytoprotection and platelet aggregation [1] [2].
  • COX-2 is primarily an inducible enzyme, upregulated by stimuli like pro-inflammatory cytokines (e.g., IL-1β), and is responsible for producing PGs that mediate pain, fever, and inflammation [1] [2].

Inhibiting COX-2 expression, rather than its enzyme activity, is a viable strategy for mitigating inflammation without the side effects associated with direct enzyme inhibition. Sphondin, isolated from Heracleum laciniatum, has been shown to inhibit IL-1β-induced COX-2 expression and subsequent PGE₂ release in human pulmonary epithelial cells (A549) [3] [4]. Its mechanism involves suppression of the NF-κB signaling pathway, positioning it as a potential candidate for anti-inflammatory drug development, particularly for airway inflammation [3] [4] [5].

Detailed Experimental Protocol

The following protocol is adapted from Yang et al. (2002) for investigating the effect of this compound on IL-1β-induced COX-2 expression in A549 cells [3] [4].

Cell Culture and Pretreatment
  • Cell Line: Human pulmonary epithelial cell line (A549).
  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Pretreatment: Seed cells in culture plates and allow to adhere overnight. Pretreat cells with varying concentrations of This compound (10-50 μM) [3] [4] or vehicle control (e.g., DMSO, concentration not exceeding 0.1%) for a specified period (e.g., 1-2 hours) prior to stimulation.
  • Stimulation: After pretreatment, stimulate cells with IL-1β (e.g., 2 ng/mL) to induce COX-2 expression. Include controls (untreated, vehicle, and IL-1β-only).
Assessment of COX-2 Protein Expression
  • Protein Extraction: Lyse cells after IL-1β stimulation (e.g., 24 hours) using RIPA buffer containing protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk.
    • Incubate with primary antibodies: anti-COX-2 and a loading control (e.g., β-actin).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect bands using enhanced chemiluminescence (ECL) substrate and visualize.
  • Expected Outcome: this compound (10-50 μM) should cause a concentration-dependent attenuation of IL-1β-induced COX-2 protein levels [3].
Assessment of PGE₂ Release
  • Cell Culture and Treatment: Treat cells as described in Section 1.
  • PGE₂ Measurement: Collect cell culture supernatant after IL-1β stimulation (e.g., 24 hours).
  • Quantification: Use a PGE₂ enzyme immunoassay (EIA) kit per manufacturer's instructions to measure PGE₂ concentration in the supernatant.
  • Expected Outcome: this compound (10-50 μM) should concentration-dependently reduce IL-1β-induced PGE₂ release [3] [4].
Analysis of COX-2 mRNA Expression
  • RNA Isolation: Extract total RNA from treated cells using TRIzol reagent or a similar kit.
  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
    • Synthesize cDNA from equal amounts of RNA.
    • Perform PCR amplification with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH).
    • Analyze PCR products via agarose gel electrophoresis.
  • Expected Outcome: this compound (50 μM) should attenuate the IL-1β-induced increase in COX-2 mRNA [3] [4].
Investigation of Mechanism: NF-κB Pathway
  • NF-κB Activation Assay:
    • Cytosolic and Nuclear Fractionation: Separate cytosolic and nuclear proteins using a commercial kit.
    • Western Blot Analysis:
      • Probe cytosolic fractions for IκB-α.
      • Probe nuclear fractions for p65 NF-κB.
    • Electrophoretic Mobility Shift Assay (EMSA): Analyze NF-κB-specific DNA-protein complex formation in nuclear extracts.
  • Expected Outcome: this compound (50 μM) should partially inhibit IL-1β-induced IκB-α degradation, p65 NF-κB nuclear translocation, and NF-κB-DNA complex formation [3] [4].
Key Control Experiments
  • COX-2 Enzyme Activity: To confirm this compound does not directly inhibit COX-2 enzyme activity, treat IL-1β-stimulated cells with this compound (10-50 μM) or a known selective COX-2 inhibitor (e.g., NS-398, 0.01-1 μM), then measure PGE₂ production. This compound should not affect enzyme activity, unlike NS-398 [3].
  • MAPK Signaling: To assess specificity, analyze the effect of this compound (50 μM) on IL-1β-induced activation of p44/42 MAPK, p38 MAPK, and JNK via Western blot. This compound should not affect these pathways [3] [4].

Summary of Key Quantitative Data

The table below summarizes the core experimental findings from Yang et al. (2002) regarding this compound's effects [3] [4].

Experimental Parameter Treatment Conditions Key Findings Citation
COX-2 Protein Expression IL-1β + this compound (10-50 μM) Concentration-dependent attenuation [3] [4]
PGE₂ Release IL-1β + this compound (10-50 μM) Concentration-dependent inhibition [3] [4]
COX-2 mRNA Expression IL-1β + this compound (50 μM) Attenuation of IL-1β-induced increase [3] [4]
COX-2 Enzyme Activity IL-1β + this compound (10-50 μM) No direct inhibitory effect [3]
IκB-α Degradation IL-1β + this compound (50 μM) Partial inhibition [3] [4]
p65 NF-κB Translocation IL-1β + this compound (50 μM) Partial inhibition [3] [4]
NF-κB-DNA Binding IL-1β + this compound (50 μM) Partial inhibition [3] [4]
MAPK Activation (p44/42, p38, JNK) IL-1β + this compound (50 μM) No significant effect [3] [4]

Signaling Pathway and Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.

Proposed Mechanism of this compound Action

This compound inhibits IL-1β-induced COX-2 expression primarily by suppressing the NF-κB signaling pathway, without affecting MAPK pathways or direct COX-2 enzyme activity.

sphondin_mechanism IL1b IL-1β Stimulus IkB_Deg IκB-α Degradation IL1b->IkB_Deg NFkB_Inactive NF-κB (Inactive in Cytoplasm) IkB IκB-α NFkB_Active NF-κB (Active) IkB_Deg->NFkB_Active Releases NFkB_Nucleus NF-κB Nuclear Translocation NFkB_Active->NFkB_Nucleus COX2_Gene COX-2 Gene Expression NFkB_Nucleus->COX2_Gene PGE2_Release PGE₂ Release COX2_Gene->PGE2_Release This compound This compound Inhibition This compound->IkB_Deg Suppresses This compound->NFkB_Nucleus Suppresses

Experimental Workflow

A typical workflow for studying this compound's effects involves cell culture, pretreatment, stimulation, and various downstream analyses.

experimental_workflow Start Culture A549 Cells Pretreat Pretreat with this compound Start->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Analyze Downstream Analysis Stimulate->Analyze Protein Protein Analysis (Western Blot for COX-2, IκB-α, p65) Analyze->Protein mRNA mRNA Analysis (RT-PCR for COX-2) Analyze->mRNA PGE2 PGE₂ Measurement (EIA) Analyze->PGE2 Activity Enzyme Activity Assay Analyze->Activity EMSA EMSA for NF-κB Analyze->EMSA

Critical Considerations for Researchers

  • This compound Specificity: this compound suppresses COX-2 expression but does not directly inhibit COX-2 enzyme activity. This distinguishes it from classic NSAIDs and selective COX-2 inhibitors (coxibs) like celecoxib [3] [2].
  • Mechanism Insight: The primary mechanism involves partial inhibition of the NF-κB pathway. This compound does not affect the IL-1β-induced activation of p44/42 MAPK, p38 MAPK, or JNK, indicating a specific action [3] [4].
  • Phototoxicity Warning: As a furanocoumarin, this compound can be phototoxic and photocarcinogenic. Appropriate safety precautions, such as avoiding unnecessary light exposure during experiments, are essential [6] [7].
  • Solubility and Storage: this compound is soluble in DMSO (~25 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C to -80°C for long-term stability. Include vehicle controls with equivalent DMSO concentrations in all experiments [6] [5].

References

Sphondin: Mechanism and Anti-inflammatory Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin is a furanocoumarin derivative isolated from plants of the Heracleum genus. Research indicates it possesses anti-inflammatory properties by specifically targeting the COX-2/PGE2 pathway in human pulmonary epithelial cells (A549 line) [1] [2] [3]. The core finding is that this compound inhibits IL-1β-induced COX-2 protein expression and PGE2 release, likely through suppression of the NF-κB signaling pathway, rather than by directly inhibiting the COX-2 enzyme's activity [1] [3]. This makes it a compound of interest for researching airway inflammation.

Molecular Mechanism of Action

The proposed mechanism by which this compound exerts its effect is summarized in the following signaling pathway diagram:

G Proposed Anti-inflammatory Mechanism of this compound in A549 Cells IL1b IL-1β Stimulus NFkB_Inactive IκB-α/NF-κB Complex (Inactive, Cytosolic) IL1b->NFkB_Inactive Induces NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IκB-α Degradation NFkB_Nucleus NF-κB Nuclear Translocation NFkB_Active->NFkB_Nucleus COX2_Expression COX-2 Gene Expression NFkB_Nucleus->COX2_Expression Promotes COX2_Protein COX-2 Protein COX2_Expression->COX2_Protein PGE2_Release PGE2 Release COX2_Protein->PGE2_Release This compound This compound (10-50 µM) Pretreatment This compound->NFkB_Inactive Partially Inhibits This compound->NFkB_Active Partially Inhibits Translocation This compound->PGE2_Release Inhibits

The diagram illustrates that the inhibitory effect of this compound occurs upstream, by partially blocking the NF-κB signaling pathway, ultimately leading to reduced synthesis of COX-2 and PGE2 release [1].

Summary of Key Experimental Data

The quantitative data from the primary research is consolidated in the tables below for easy reference.

Table 1: this compound Treatment Conditions and Effects on A549 Cells

Parameter Details & Conditions Observation / Outcome
Cell Line A549 (Human pulmonary epithelial cells) Standard model for lung inflammation studies [1].
Stimulus IL-1β Induces COX-2 expression and PGE2 release [1].
This compound Pretreatment 10 - 50 µM for an unspecified period prior to IL-1β stimulation [1] [2] Concentration-dependent attenuation of COX-2 protein and PGE2 release [1].
Key Measurement COX-2 protein levels (Immunoblotting), PGE2 release (Assay) Significant inhibition at 50 µM [1].
COX-2 Enzyme Activity Tested with selective inhibitor NS-398 (0.01-1 µM) as control This compound (10-50 µM) had no effect on enzyme activity [1].
Primary Mechanism Suppression of NF-κB activity Inhibits IκB-α degradation and p65 NF-κB nuclear translocation [1].

Table 2: this compound Physicochemical & Pharmacological Profile

Property Description
CAS Number 483-66-9 [2] [3] [4].
Molecular Formula C₁₂H₈O₄ [2] [3].
Molecular Weight 216.19 g/mol [2] [3].
Purity ≥98% (as typically supplied for research) [2] [4].
Solubility (in vitro) ~25 mg/mL in DMSO (~115.64 mM) [2].
Reported Activities Anti-inflammatory, anticonvulsant, anti-proliferative [3] [4].

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the effect of this compound on IL-1β-induced PGE2 release in A549 cells, based on referenced studies [1].

Workflow Overview

The high-level experimental workflow is as follows:

G PGE2 Release Assay Workflow Step1 1. Cell Seeding & Culture Step2 2. This compound Pretreatment Step1->Step2 Step3 3. IL-1β Stimulation Step2->Step3 Step4 4. Conditioned Media Collection Step3->Step4 Step5 5. PGE2 Quantification Step4->Step5

Materials
  • Cell Line: A549 human lung adenocarcinoma cells (e.g., from RIKEN Bioresource Center) [5].
  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, at 37°C in a 5% CO₂ humidified atmosphere [5].
  • Test Compound: this compound (purity ≥98%) [2] [4].
  • Stimulant: Recombinant human IL-1β.
  • Key Reagents: DMSO (for preparing this compound stock solution), PGE2 enzyme immunoassay (EIA) kit or equivalent.
Step-by-Step Procedure
  • Cell Seeding and Culture: Seed A549 cells into multi-well culture plates (e.g., 12 or 24-well) at an appropriate density (e.g., 1-2 x 10⁵ cells/mL) and allow them to adhere and grow to ~70-80% confluence under standard culture conditions [5].
  • Serum Starvation (Optional): Prior to treatment, serum-starve the cells (e.g., in DMEM with 0.5% FBS) for several hours or overnight to synchronize the cell cycle and reduce background signal [1].
  • This compound Pretreatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 25-50 mM) [2].
    • Dilute the stock solution in serum-free or low-serum culture medium to the final working concentrations (10, 25, and 50 µM). Include a vehicle control (DMSO at the same dilution as the highest this compound concentration).
    • Replace the cell culture medium with the medium containing this compound or vehicle. Pretreat the cells for a specified period (e.g., 1 hour) [1].
  • IL-1β Stimulation: After pretreatment, stimulate the cells by adding recombinant human IL-1β directly to the medium at a final concentration of 1-10 ng/mL. Continue to incubate the cells for a defined period, such as 24 hours [1].
  • Collection of Conditioned Media: After the stimulation period, carefully collect the conditioned media from each well into microcentrifuge tubes.
    • Centrifuge the media (e.g., 1000 x g for 5-10 minutes) to pellet any floating cells or debris.
    • Transfer the clarified supernatant into new tubes. The supernatants can be used immediately for PGE2 measurement or stored at -80°C for future analysis.
  • PGE2 Release Assay:
    • Quantify the amount of PGE2 in the conditioned media using a commercial PGE2 enzyme immunoassay (EIA) kit or a similar validated method (e.g., ELISA), strictly following the manufacturer's instructions.
    • Use the provided standards to generate a standard curve for accurate quantification.
    • Normalize the PGE2 concentration to the total cellular protein content in each well (determined by a protein assay like BCA or Bradford) to account for variations in cell number.

Critical Notes for Researchers

  • Specificity of Effect: The assay confirms that this compound inhibits PGE2 release by suppressing COX-2 expression, not by acting as a direct COX-2 enzyme inhibitor. Including a selective COX-2 enzyme inhibitor (like NS-398) as a control can help validate this mechanism [1].
  • Phototoxicity Considerations: this compound is a furanocoumarin. Some compounds in this class are phototoxic and can cause photoallergy [2]. Standard laboratory lighting is likely safe, but it may be prudent to minimize unnecessary light exposure during handling.
  • Solubility and Vehicle Control: this compound is soluble in DMSO, and the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity. The vehicle control group is essential [2].

References

Sphondin-Mediated Suppression of NF-κB Signaling: Mechanistic Insights and Experimental Protocols for Anti-inflammatory Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Sphondin and NF-κB Signaling

This compound (chemically known as 483-66-9; C₁₂H₈O₄) is a furanocoumarin derivative isolated from Heracleum laciniatum that has demonstrated significant anti-inflammatory properties through its modulation of key inflammatory pathways. [1] [2] This natural compound has attracted considerable research interest due to its ability to suppress critical inflammatory mediators without direct enzyme inhibition, suggesting a unique mechanism of action. Particularly relevant is this compound's capacity to inhibit IL-1β-induced cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E₂ (PGE₂) release in human pulmonary epithelial cells (A549 cell line), positioning it as a promising candidate for therapeutic development against airway inflammation and other inflammatory conditions. [3] [4]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway represents one of the most crucial regulatory systems in inflammation and immunity. [5] This transcription factor family controls the expression of over 500 genes involved in cellular transformation, survival, proliferation, invasion, angiogenesis, and inflammation. [6] NF-κB comprises five protein members in mammals: p50, p52, RelA (p65), c-Rel, and RelB, which form various homodimers and heterodimers to regulate gene expression. [5] [7] Under resting conditions, NF-κB dimers are sequestered in the cytoplasm through interaction with inhibitory proteins known as IκBs (Inhibitor of κB). [5] Upon cellular stimulation by diverse signals including cytokines like IL-1β, bacterial products, or stress inducers, a cascade of events leads to IκB phosphorylation and degradation, resulting in NF-κB nuclear translocation and activation of target genes. [5] [6] [8]

The significance of NF-κB in human disease pathogenesis is substantial, with its aberrant activation documented in chronic inflammatory diseases, autoimmune disorders, and various cancers. [6] [8] In the context of airway inflammation, NF-κB activation leads to increased expression of pro-inflammatory genes including COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins that mediate pain, fever, and inflammation. [3] [4] The discovery that this compound specifically targets this pathway without affecting COX-2 enzyme activity directly highlights its potential as a targeted therapeutic agent with potentially fewer side effects than conventional anti-inflammatory drugs.

Mechanism of this compound-Mediated NF-κB Suppression

Detailed Molecular Pathway

This compound exerts its anti-inflammatory effects through a multi-tiered approach targeting the NF-κB signaling cascade, specifically within the canonical (classical) activation pathway. Research utilizing human pulmonary epithelial cells (A549) has demonstrated that this compound (at 50 μM concentration) partially inhibits IL-1β-induced IκB-α degradation in the cytosol, thereby preventing the liberation and subsequent nuclear translocation of active NF-κB dimers. [3] [4] This mechanism is distinct from other NF-κB inhibitors that target upstream kinases or the proteasomal degradation machinery.

The inhibitory effect extends to the nuclear translocation of the p65 subunit (RelA), a critical component of the most prevalent and transcriptionally active NF-κB heterodimer. By impeding p65 movement from the cytosol to the nucleus, this compound effectively reduces the formation of NF-κB-specific DNA-protein complexes in the nuclear compartment. [3] This disruption of DNA binding capacity consequently attenuates the transcription of NF-κB-responsive genes, including those encoding pro-inflammatory mediators. Importantly, this compound does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK, indicating a specific action on the NF-κB pathway rather than general suppression of all IL-1β signaling. [3]

Further mechanistic studies reveal that this compound's suppression of NF-κB activity results in downstream inhibition of COX-2 expression at both protein and mRNA levels. [3] [4] This reduction in COX-2 synthesis leads to decreased PGE₂ release, a major prostaglandin involved in inflammation and pain signaling. It is crucial to note that this compound does not directly inhibit COX-2 enzyme activity, as evidenced by its inability to reduce PGE₂ production in cell-free systems, unlike specific COX-2 inhibitors such as NS-398. [3] This distinction highlights this compound's unique mechanism focusing on transcriptional regulation rather than enzyme inhibition.

Table 1: Key Experimental Findings on this compound's Effects on NF-κB Signaling

Experimental Parameter Effect of this compound (50 μM) Significance
IL-1β-induced IκB-α degradation Partial inhibition Prevents NF-κB liberation from cytoplasmic retention
p65 nuclear translocation Partial inhibition Reduces nuclear availability of transcriptionally active NF-κB
NF-κB-DNA complex formation Partial inhibition Attenuates transcription of pro-inflammatory genes
COX-2 protein expression Concentration-dependent inhibition (10-50 μM) Reduces synthetic capacity for prostaglandin production
COX-2 mRNA expression Significant inhibition Demonstrates action at transcriptional level
PGE₂ release Concentration-dependent inhibition (10-50 μM) Ultimately reduces inflammatory signaling
COX-2 enzyme activity No direct effect Distinct from traditional NSAIDs
NF-κB Signaling Pathway Visualization

The following diagram illustrates the NF-κB signaling pathway and this compound's specific point of intervention:

G IL1 IL-1β Stimulus Receptor IL-1 Receptor IL1->Receptor Binding IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκB-α (Inhibitor of κB) IKK->IkB Phosphorylation IkB_P Phosphorylated IκB-α IkB->IkB_P NFkB NF-κB (p50-p65) (Cytoplasmic Complex) IkB_P->NFkB Degradation & Dissociation NFkB_Free Free NF-κB (p50-p65) NFkB->NFkB_Free NFkB_Nuclear Nuclear NF-κB NFkB_Free->NFkB_Nuclear Nuclear Translocation DNA κB DNA Elements NFkB_Nuclear->DNA Binding COX2 COX-2 Gene Expression DNA->COX2 Transcription PGE2 PGE₂ Release COX2->PGE2 Synthesis This compound This compound (10-50 μM) This compound->IkB Partial Inhibition This compound->NFkB_Free Partial Inhibition of Nuclear Translocation

Diagram 1: this compound Inhibition of NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB activation pathway induced by IL-1β and the specific points where this compound exerts its inhibitory effects (shown in red). This compound partially inhibits IκB-α degradation and subsequent nuclear translocation of NF-κB (particularly the p65 subunit), ultimately reducing COX-2 expression and PGE₂ release.

Quantitative Analysis of this compound's Effects

Concentration-Dependent Response Profile

The anti-inflammatory efficacy of this compound demonstrates a clear concentration-dependent relationship across multiple parameters of NF-κB signaling and inflammatory mediator production. In A549 human pulmonary epithelial cells, this compound at concentrations ranging from 10 to 50 μM progressively attenuates IL-1β-induced COX-2 protein expression, with maximal inhibition observed at 50 μM. [3] [4] This concentration-dependent suppression extends to PGE₂ release, where the same concentration range effectively reduces prostaglandin production in stimulated cells. [3]

The specificity of this compound's action is highlighted by its lack of effect on COX-2 enzyme activity even at the highest effective concentrations (50 μM), in sharp contrast to the selective COX-2 inhibitor NS-398, which concentration-dependently (0.01-1 μM) inhibits COX-2 enzymatic activity. [3] This pharmacological profile confirms that this compound operates specifically at the level of gene expression regulation rather than direct enzyme inhibition. Furthermore, this compound at 50 μM concentration does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK pathways, reinforcing its specific targeting of the NF-κB axis. [3]

Table 2: Concentration-Dependent Effects of this compound on Inflammatory Markers in A549 Cells

Concentration (μM) COX-2 Protein Expression COX-2 mRNA Expression PGE₂ Release NF-κB Nuclear Translocation COX-2 Enzyme Activity
10 μM Partial inhibition Not tested Partial inhibition Not tested No effect
50 μM Significant inhibition Significant inhibition Significant inhibition Partial inhibition No effect
NS-398 (0.01-1 μM) No direct effect No direct effect Reduction via enzyme inhibition No direct effect Concentration-dependent inhibition

Beyond its effects on COX-2 and PGE₂, this compound exhibits additional biological activities that complement its anti-inflammatory properties. Research has shown that this compound possesses anti-proliferative activity and causes G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, suggesting potential applications in proliferative disorders. [1] [2] Additionally, this compound demonstrates NO production inhibitory activity through effects on iNOS expression rather than direct inhibition of iNOS enzyme activity, further supporting its pattern of targeting inflammatory processes at the transcriptional level. [2] These complementary activities position this compound as a multi-faceted therapeutic candidate with potential applications in various inflammation-associated conditions.

Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

Protocol 1: Evaluation of this compound Effects on IL-1β-Induced COX-2 Expression and PGE₂ Release in A549 Cells

Purpose: To assess the concentration-dependent effects of this compound on IL-1β-induced inflammatory responses in human pulmonary epithelial cells. [3] [4]

Materials and Reagents:

  • A549 human pulmonary epithelial cell line (ATCC CCL-185)
  • This compound (CAS: 483-66-9) stock solution (30 mg/mL in DMSO)
  • Recombinant human IL-1β
  • Cell culture medium (F-12K with 10% FBS)
  • COX-2 selective inhibitor NS-398 (positive control)
  • PGE₂ enzyme immunoassay (EIA) kit
  • COX-2 antibody for Western blotting
  • TRIzol reagent for RNA isolation
  • Reverse transcription and PCR reagents

Methodology:

  • Cell Culture and Pretreatment: Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in 5% CO₂. Seed cells at appropriate densities in multi-well plates and allow to adhere for 24 hours. Pretreat cells with this compound (10-50 μM) or vehicle control (DMSO) for 2 hours prior to IL-1β stimulation.

  • IL-1β Stimulation: Stimulate cells with IL-1β (typically 10 ng/mL) for various time points depending on the readout: 6-8 hours for COX-2 protein analysis, 4-6 hours for mRNA analysis, and 24 hours for PGE₂ measurement.

  • COX-2 Protein Analysis: Harvest cells after 6-8 hours of IL-1β stimulation. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-COX-2 antibody. Use β-actin as loading control.

  • COX-2 mRNA Analysis: Isolate total RNA using TRIzol reagent after 4-6 hours of IL-1β stimulation. Perform reverse transcription followed by PCR amplification using COX-2-specific primers. Normalize results to GAPDH or β-actin expression.

  • PGE₂ Measurement: Collect cell culture supernatants after 24 hours of IL-1β stimulation. Measure PGE₂ levels using a commercial EIA kit according to manufacturer's instructions.

  • COX-2 Enzyme Activity Assessment: To determine if this compound directly affects COX-2 enzyme activity, treat IL-1β-stimulated cells with this compound (10-50 μM) or NS-398 (0.01-1 μM) and measure PGE₂ production. Alternatively, use cell-free systems with purified COX-2 enzyme.

Expected Results: this compound pretreatment should concentration-dependently attenuate IL-1β-induced COX-2 protein and mRNA expression, as well as PGE₂ release. Unlike NS-398, this compound should not directly inhibit COX-2 enzyme activity. [3]

Mechanistic Studies on NF-κB Pathway

Protocol 2: Investigation of this compound Effects on NF-κB Activation Steps

Purpose: To delineate the specific mechanisms by which this compound inhibits NF-κB signaling, including IκB-α degradation, p65 nuclear translocation, and DNA binding. [3]

Materials and Reagents:

  • A549 cells
  • This compound stock solution (as in Protocol 1)
  • NF-κB inhibitor PDTC (positive control)
  • Cytoplasmic and nuclear extraction kit
  • Antibodies for IκB-α, p65, lamin B1 (nuclear marker), β-tubulin (cytoplasmic marker)
  • EMSA (electrophoretic mobility shift assay) kit with κB consensus oligonucleotide
  • Proteasome inhibitor MG-132 (optional)

Methodology:

  • IκB-α Degradation Analysis: Pretreat A549 cells with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 0-60 minutes. Prepare cytoplasmic extracts at various time points. Analyze IκB-α levels by Western blotting. Use proteasome inhibitor MG-132 as additional control.

  • p65 Nuclear Translocation Assessment: Culture cells on chamber slides or prepare coverslips. Pretreat with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 30-60 minutes. Fix cells, permeabilize, and stain with anti-p65 antibody and appropriate fluorescent secondary antibody. Counterstain nuclei with DAPI. Visualize using fluorescence microscopy. Alternatively, separate cytoplasmic and nuclear fractions and analyze p65 distribution by Western blotting using lamin B1 and β-tubulin as markers.

  • NF-κB DNA Binding Activity: Prepare nuclear extracts from treated cells (as in step 2). Perform EMSA using ³²P-labeled κB consensus oligonucleotide. Incubate nuclear proteins with labeled probe, separate protein-DNA complexes by non-denaturing PAGE, and visualize by autoradiography. For supershift assays, include p65 antibody in binding reactions.

  • Kinase Activation Profiling: To assess specificity, examine the effect of this compound on IL-1β-induced activation of MAPK pathways (p44/42 MAPK, p38 MAPK, JNK) using phospho-specific antibodies in Western blotting.

Expected Results: this compound should partially inhibit IL-1β-induced IκB-α degradation, reduce p65 nuclear translocation, and diminish NF-κB DNA binding activity. It should not significantly affect IL-1β-induced activation of MAPK pathways. [3]

Therapeutic Potential and Future Directions

The compelling experimental evidence for this compound's NF-κB suppressive activity positions this natural furanocoumarin as a promising candidate for therapeutic development in various inflammatory conditions. The specific inhibition of the NF-κB-COX-2-PGE₂ axis in pulmonary epithelial cells suggests particular relevance for airway inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and respiratory distress syndromes. [3] [4] The fact that this compound operates through transcriptional regulation rather than direct enzyme inhibition may offer advantages in terms of side effect profiles compared to traditional NSAIDs.

Beyond respiratory conditions, the central role of NF-κB in numerous pathological processes suggests broader therapeutic applications for this compound. NF-κB dysregulation has been implicated in rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and various cancers. [6] [8] In the context of colorectal cancer specifically, NF-κB activation promotes tumor development and progression through regulation of angiogenesis, cell survival, and inflammation. [9] [10] The demonstrated anti-proliferative activity of this compound, causing G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, further supports its potential investigation in oncology applications. [1] [2]

Future research directions should prioritize structure-activity relationship studies to optimize this compound's potency and pharmacological properties, in vivo validation in appropriate disease models, and detailed toxicological profiling. Particularly valuable would be investigations comparing this compound's efficacy and safety profile with existing NF-κB inhibitors and anti-inflammatory agents. The concentration-dependent effects observed in vitro provide a solid foundation for determining appropriate dosing regimens in future animal studies and eventual clinical trials.

Conclusion

This compound represents a naturally derived compound with a specific mechanism of action targeting the NF-κB signaling pathway. Through partial inhibition of IκB-α degradation and subsequent nuclear translocation of NF-κB, this compound effectively suppresses the expression of pro-inflammatory mediators including COX-2 and PGE₂ without directly inhibiting COX-2 enzyme activity. The well-established experimental protocols for evaluating this compound's effects provide researchers with robust methodologies to further explore its therapeutic potential and optimize its properties for clinical application. As research continues to unravel the full scope of this compound's biological activities and molecular targets, this natural furanocoumarin offers promising avenues for the development of novel anti-inflammatory therapies with potentially favorable safety profiles.

References

Comprehensive Application Note: Sphondin as a Novel Inhibitor of HBV cccDNA Transcription via Targeted HBx Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hepatitis B virus (HBV) infection remains a formidable global health challenge, with approximately 257 million people living with chronic hepatitis B worldwide. The persistence of the viral infection is primarily attributed to covalently closed circular DNA (cccDNA), a stable episomal form of the viral genome that resides in the nuclei of infected hepatocytes and serves as the transcriptional template for all viral RNAs. Current antiviral therapies, including nucleos(t)ide analogues (NAs) and interferon-α, can suppress viral replication but rarely achieve viral eradication due to their inability to eliminate cccDNA. This persistence necessitates lifelong treatment and maintains the risk of disease progression to cirrhosis and hepatocellular carcinoma. The HBx protein plays a crucial role in maintaining cccDNA transcriptional activity by counteracting host restriction factors. Recent research has identified Sphondin, a natural compound derived from traditional medicinal plants, as a promising therapeutic agent that specifically targets the HBx-cccDNA interaction, offering a novel strategy for achieving a functional cure for chronic HBV infection [1] [2].

Mechanism of Action

Molecular Basis of this compound-Mediated cccDNA Suppression

This compound exerts its potent antiviral activity through a highly specific molecular mechanism that disrupts the essential interaction between HBx and cccDNA. The compound preferentially binds to the HBx protein at a specific residue (Arg72), which triggers the 26S proteasome-mediated degradation of HBx. This targeted degradation subsequently reduces the recruitment of HBx to cccDNA, leading to significant inhibition of cccDNA transcription without affecting the actual cccDNA levels. The mechanistic pathway involves the disruption of HBx's ability to degrade the host restriction factor Smc5/6, which normally suppresses viral transcription. By promoting HBx degradation, this compound allows Smc5/6 to accumulate and maintain its repressive effect on the cccDNA minichromosome, thereby reducing the production of all viral RNAs and antigens, including HBsAg and HBeAg [1].

Signaling Pathway Visualization

G This compound This compound HBx HBx This compound->HBx Binds via R72 Proteasome Proteasome HBx->Proteasome Targeted for degradation Smc5_6 Smc5_6 Proteasome->Smc5_6 Restores stability cccDNA cccDNA Smc5_6->cccDNA Suppresses transcription Transcription Transcription cccDNA->Transcription Reduced activity HBsAg HBsAg Transcription->HBsAg HBV_RNA HBV_RNA Transcription->HBV_RNA

Figure 1: this compound inhibits cccDNA transcription by promoting proteasomal degradation of HBx, which restores Smc5/6-mediated suppression of viral transcription. Created with DOT language.

Quantitative Efficacy Data

Antiviral Activity of this compound in Experimental Models

Extensive in vitro studies have demonstrated that this compound exhibits potent and dose-dependent inhibition of key HBV replication markers. The compound significantly reduces both extracellular and intracellular HBsAg production while simultaneously suppressing HBV RNA levels through its effect on cccDNA transcriptional activity. The concentration-dependent efficacy was observed across multiple cell culture models of HBV infection, with notable effects on viral antigens, DNA replication intermediates, and cccDNA transcription. Genetic studies confirm that the absence of HBx or introduction of an R72A mutation completely abrogates this compound's antiviral effects, validating the specificity of its mechanism of action [1].

Table 1: Quantitative Antiviral Activity of this compound in HBV Infection Models

Parameter Baseline Levels This compound Treatment Inhibition (%) Experimental Model
HBsAg Production 100% Significant reduction >70% HBV-infected cells
HBV RNA Levels 100% Marked inhibition >70% HBV-infected cells
cccDNA Transcription 100% Strong suppression >70% cccDNA minichromosome
HBx Protein Stability 100% Promoted degradation >60% HepG2 cells
Cellular Viability 100% Maintained >90% HepG2 & primary hepatocytes
Comparative Efficacy of Natural Products Targeting cccDNA

Several natural products have shown promise in targeting cccDNA through diverse mechanisms, with varying degrees of efficacy. The field of natural product research for HBV therapy has identified multiple compounds that interfere with cccDNA at different stages of its life cycle, including formation, epigenetic regulation, and transcriptional activity. While this compound represents one of the most specific HBx-targeting compounds identified to date, other natural products have demonstrated efficacy through alternative mechanisms.

Table 2: Comparison of Natural Products with Anti-cccDNA Activity

Compound Source Mechanism of Action IC50/Effective Concentration Experimental Model
This compound Traditional medicinal plants Promotes HBx degradation via proteasome Low micromolar range HBV-infected cells & humanized liver mice
Dehydrocheilanthifolin (DHCH) Corydalis saxicola Inhibits pgRNA packaging or DNA polymerase activity cccDNA: 8.25 μM HepG2.2.15 cells
Methyl helicterate Helicteres angustifolia Reduces HBsAg, HBeAg, HBV DNA, cccDNA 15.8 μM HepG2.2.15 cells
Curcumin Turmeric Reduces viral load and cccDNA 30 μM (halves cccDNA) d-imHCs
Epigallocatechin gallate (EGCG) Green tea Hinders viral transcription and replication 22.9 μg/ml (60% cccDNA reduction) Cell culture models
Asiaticoside Hydrocotyle sibthorpioides Inhibits HBsAg, HBeAg, and cccDNA Not specified HepG2.2.15 cells

Experimental Protocols

In Vitro Assessment of this compound Antiviral Efficacy

Objective: To evaluate the inhibitory effects of this compound on HBV replication markers in cultured hepatoma cell lines.

Materials:

  • HepG2.2.15 cells (constitutively replicating HBV)
  • Primary human hepatocytes infected with HBV
  • This compound stock solution (10 mM in DMSO)
  • Cell culture media and supplements
  • HBsAg and HBeAg ELISA kits
  • RNA extraction kit and RT-qPCR reagents
  • Cytotoxicity detection kit (e.g., MTT, CCK-8)

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2.2.15 cells or HBV-infected primary hepatocytes in 96-well or 24-well plates at appropriate densities (e.g., 1×10⁴ cells/well for 96-well plates).
    • After 24 hours, treat cells with this compound at concentrations ranging from 1-100 μM, including a DMSO vehicle control.
    • Incubate cells for 48-72 hours at 37°C with 5% CO₂.
  • Supernatant Collection for Antigen Quantification:

    • Collect culture supernatants by centrifugation at 500×g for 5 minutes.
    • Transfer clarified supernatants to new tubes and store at -20°C until analysis.
    • Quantify HBsAg and HBeAg levels using commercial ELISA kits according to manufacturer protocols.
  • Intracellular RNA Extraction and Analysis:

    • Lyse cells using TRIzol reagent and extract total RNA following standard protocols.
    • Synthesize cDNA using reverse transcriptase with random hexamers or HBV-specific primers.
    • Perform quantitative PCR using primers targeting HBV RNAs (including pgRNA) and normalize to housekeeping genes (e.g., GAPDH).
  • Cytotoxicity Assessment:

    • Treat parallel cell cultures with identical this compound concentrations.
    • Assess cell viability using MTT assay: add 0.5 mg/mL MTT solution, incubate 4 hours, dissolve formazan crystals in DMSO, measure absorbance at 570 nm.
    • Calculate CC₅₀ (cytotoxic concentration for 50% of cells) using nonlinear regression.

Data Analysis: Calculate IC₅₀ values for HBsAg reduction, HBV RNA suppression, and selectivity index (SI = CC₅₀/IC₅₀). Statistical significance can be determined using one-way ANOVA with post-hoc tests [1] [2].

HBx Degradation Assay

Objective: To confirm this compound-mediated degradation of HBx protein via the 26S proteasome pathway.

Materials:

  • HEK293T or HepG2 cells
  • HBx expression plasmid
  • This compound stock solution
  • Proteasome inhibitors (MG132, bortezomib)
  • Western blot reagents and antibodies (anti-HBx, anti-DDB1, anti-β-actin)
  • Immunoprecipitation reagents
  • Split luciferase assay components (for HBx-DDB1 interaction studies)

Procedure:

  • Cell Transfection and Treatment:

    • Transfect HEK293T or HepG2 cells with HBx expression plasmid using appropriate transfection reagent.
    • After 24 hours, treat cells with this compound (1-50 μM) alone or in combination with proteasome inhibitors (e.g., 10 μM MG132).
    • Incubate for 12-24 hours.
  • Protein Extraction and Analysis:

    • Lyse cells in RIPA buffer containing protease inhibitors.
    • Quantify protein concentration using BCA assay.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe membranes with anti-HBx, anti-DDB1, and loading control antibodies.
    • Visualize using enhanced chemiluminescence and quantify band intensities.
  • HBx-DDB1 Interaction Assay:

    • Use split luciferase system with HBx-LgBit and SmBit-DDB1 constructs.
    • Measure luminescence after treatment with this compound to quantify interaction inhibition.
    • Perform immunoprecipitation with anti-HBx antibody followed by Western blot with anti-DDB1 to confirm findings.

Data Analysis: Calculate percentage reduction in HBx protein levels and HBx-DDB1 interaction. Demonstrate dose-dependency and proteasome involvement in the degradation process [1] [3] [4].

cccDNA Transcription Activity Assay

Objective: To assess the effect of this compound on cccDNA transcriptional activity in HBV-infected cells.

Materials:

  • HBV-infected primary human hepatocytes or HepG2-NTCP cells
  • This compound stock solution
  • Nuclei isolation kit
  • cccDNA-specific extraction reagents (Hirt extraction method)
  • DpnI restriction enzyme (to digest rcDNA)
  • qPCR reagents with cccDNA-specific primers
  • Chromatin immunoprecipitation (ChIP) reagents

Procedure:

  • Cell Infection and Treatment:

    • Infect HepG2-NTCP cells or primary human hepatocytes with HBV (MOI 100-500).
    • After establishment of infection (5-7 days), treat with this compound for 72 hours.
  • cccDNA Isolation and Quantification:

    • Harvest cells and isolate nuclei using hypotonic lysis buffer.
    • Perform Hirt extraction to isolate cccDNA: lyse cells with Hirt buffer, precipitate with NaCl, extract with phenol-chloroform, and ethanol precipitate.
    • Treat with plasmid-safe ATP-dependent DNase and DpnI to eliminate contaminating rcDNA and plasmid DNA.
    • Quantify cccDNA using qPCR with primers flanking the gap region of HBV genome.
  • Chromatin Immunoprecipitation (ChIP):

    • Cross-link proteins to DNA with formaldehyde.
    • Sonicate chromatin to 200-500 bp fragments.
    • Immunoprecipitate with antibodies against HBx, RNA polymerase II, or histone modifications.
    • Reverse cross-links and purify DNA for qPCR analysis with cccDNA-specific primers.
  • Nuclear Run-On Assay:

    • Isolate nuclei from treated and control cells.
    • Incubate with biotin-16-UTP to label nascent transcripts.
    • Extract RNA and purify biotinylated RNA using streptavidin beads.
    • Analyze HBV transcript levels by RT-qPCR.

Data Analysis: Normalize cccDNA levels to cellular DNA content. Calculate reduction in cccDNA-associated HBx recruitment and transcriptional activity. Express results as percentage of untreated controls [1] [2] [5].

Experimental Workflow Visualization

G Compound Compound Screening Screening Compound->Screening Initial identification Mechanism Mechanism Screening->Mechanism Confirm HBx targeting ELISA ELISA Screening->ELISA HBsAg/HBeAg reduction PCR PCR Screening->PCR HBV RNA reduction Efficacy Efficacy Mechanism->Efficacy In vitro models WB WB Mechanism->WB HBx degradation IP IP Mechanism->IP HBx-DDB1 interaction Functional Functional Efficacy->Functional In vivo validation Cytotoxicity Cytotoxicity Efficacy->Cytotoxicity Viability assays cccDNA_assay cccDNA_assay Efficacy->cccDNA_assay Transcriptional activity Animal Animal Functional->Animal Humanized liver mice

Figure 2: Comprehensive workflow for evaluating this compound's anti-HBV activity, from initial screening to functional validation. Created with DOT language.

Research and Therapeutic Context

Comparative Mechanisms of cccDNA-Targeting Approaches

The persistent nature of HBV cccDNA has prompted investigation of diverse therapeutic strategies beyond conventional antiviral approaches. Current research focuses on multiple mechanisms to disable cccDNA, including direct cleavage, epigenetic silencing, transcriptional repression, and immune-mediated clearance. This compound represents a unique approach within this landscape by specifically targeting the viral HBx protein, which plays a critical role in maintaining cccDNA transcriptional activity. Other investigated approaches include:

  • Transcriptional Repressors: Engineered repressor TALEs (rTALEs) fused with KRAB domains can target HBV DNA and induce epigenetic silencing through DNA methylation, effectively reducing cccDNA transcription [6].

  • Cytokine-Mediated Suppression: IL6 has been shown to inhibit cccDNA transcription by reducing histone acetylation and altering transcription factor binding to cccDNA [5].

  • Protein-Protein Interaction Inhibitors: Nitazoxanide (NTZ) inhibits the HBx-DDB1 interaction, leading to restoration of Smc5/6 levels and suppression of viral transcription [3] [4].

  • Epigenetic Modifiers: Various natural products, including curcumin and EGCG, have demonstrated ability to reduce cccDNA levels or transcriptional activity through mechanisms that may involve epigenetic modifications [2] [7].

The therapeutic potential of this compound lies in its specific targeting of a viral protein essential for cccDNA transcription, potentially offering a favorable safety profile compared to approaches that directly manipulate host epigenetic machinery. However, it is important to note that despite promising preclinical research, no natural product has yet achieved clinical validation for cccDNA clearance, highlighting the significant translational challenges in this field [2] [7].

Conclusion

This compound represents a promising novel therapeutic candidate for chronic HBV infection by specifically targeting the HBx-cccDNA axis. Its well-defined mechanism of action—promoting proteasomal degradation of HBx—effectively suppresses cccDNA transcription and subsequent viral antigen production. The comprehensive protocols outlined in this application note provide researchers with robust methodologies to evaluate this compound's antiviral activity, mechanism of action, and potential therapeutic utility. While further investigation is needed to address challenges such as bioavailability, optimal dosing regimens, and potential resistance mechanisms, this compound's unique approach to disrupting cccDNA maintenance positions it as a valuable candidate for combination therapies aimed at achieving functional cure of chronic hepatitis B.

References

Sphondin solubility DMSO and stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin: Compound Background

This compound (CAS 483-66-9) is a furanocoumarin natural product isolated from plants of the Heracleum genus, such as Heracleum sibiricum L. [1]. It has garnered research interest due to its documented biological activities, which include:

  • Anti-inflammatory Effects: this compound inhibits IL-1β-induced COX-2 protein expression and PGE2 release in A549 cells (a human pulmonary epithelial cell line) by suppressing NF-κB activity [2] [1].
  • Anti-proliferative Activity: It demonstrates anti-tumor effects, causing G2/M cell cycle arrest in B16F10 melanoma cells at concentrations of 0.05-15.0 µM [2] [1].
  • Other Activities: this compound also shows inhibitory activity against nitric oxide (NO) production and has been investigated for anticonvulsant and phototoxic properties [2] [1].

Its primary molecular targets include COX-2, PGE2, NF-κB, and iNOS [1]. The following diagram outlines its major documented mechanism of action related to anti-inflammatory effects.

G IL1b IL-1β Stimulus NFkB NF-κB Activation IL1b->NFkB COX2 COX-2 Protein ↑ NFkB->COX2 PGE2 PGE2 Release ↑ COX2->PGE2 This compound This compound Treatment Inhibition Inhibition This compound->Inhibition Inhibition->NFkB

Solubility and Physicochemical Profile

The table below summarizes the key physicochemical properties of this compound, which are critical for planning experiments.

Table 1: Physicochemical Properties of this compound [2] [3]

Property Value
CAS Number 483-66-9
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Appearance Off-white to light yellow solid powder
Melting Point 189-191 °C
Storage Desiccate at -20°C

This compound is soluble in various organic solvents, with DMSO being the most commonly used for preparing stock solutions for in vitro assays.

Table 2: Solubility of this compound [2] [1]

Solvent Solubility
DMSO ~25 mg/mL (~115.64 mM)
Acetone Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble

Stock Solution Preparation Protocol

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is a standard and convenient concentration for many cell-based assays.

Materials and Equipment
  • This compound powder
  • Anhydrous DMSO (≥99.9% purity) [4]
  • Analytical balance
  • Sterile microcentrifuge tubes (e.g., 1.5 mL)
  • Micropipettes and tips
  • Vortex mixer
  • Ultrasonic bath (optional)
Step-by-Step Procedure
  • Weighing: Tare a sterile microcentrifuge tube. Accurately weigh out 21.62 mg of this compound powder and transfer it to the tube.

    • Calculation: (100 mmol/L / 1000) * 0.001 L * 216.19 g/mol = 0.02162 g = 21.62 mg for a 1 mL stock.
  • Dissolution: Add 1 mL of anhydrous DMSO directly to the tube containing the powder.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder appears fully dissolved. To ensure complete dissolution and to obtain a higher solubility, warm the tube at 37°C and shake it in an ultrasonic bath for a short period [1].

  • Aliquoting: For long-term stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and passage number. Store at -20°C or below [2] [1]. Under these conditions, the stock solution is typically stable for several months.

Experimental Use and Formulation

For cell-based experiments, the concentrated stock solution in DMSO must be diluted into aqueous culture media. It is critical to maintain the final concentration of DMSO at a level that is non-toxic to the cells (typically ≤0.1% v/v). Below are standard formulations for preparing working solutions from your stock.

Table 3: Formulation Guides for Cell-Based Assays [2]

Formulation Composition (sequential addition) Final this compound Concentration (Example)
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥ 2.5 mg/mL (11.56 mM)
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (11.56 mM)
Formulation 3 10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (11.56 mM)

Example Workflow for Cell Treatment: This diagram illustrates the typical workflow for preparing and applying this compound treatments to cell cultures, incorporating key quality control steps.

G Stock Prepare 100 mM Stock in DMSO QC1 QC: Vortex & Sonicate Stock->QC1 Aliquots Aliquot & Store at -20°C QC1->Aliquots Dilution Dilute in Culture Medium (DMSO ≤0.1%) Aliquots->Dilution QC2 QC: Confirm Clear Solution Dilution->QC2 Treatment Apply to Cells QC2->Treatment Assay Perform Biological Assay Treatment->Assay

Critical Notes for Experimental Success

  • Purity of DMSO: Always use high-purity, anhydrous DMSO. Lower purity grades may contain water and impurities that degrade this compound and affect experimental results [4].
  • Thawing Protocol: Before use, remove the stock solution aliquot from -20°C and allow it to warm to room temperature in a sealed state before opening. This prevents water condensation from the air into the solution, which could compromise stability [1].
  • Solution Stability: While stock solutions in DMSO are stable for months when stored properly, it is recommended to prepare and use working solutions on the same day whenever possible [1].
  • Photoreactivity: As a furanocoumarin, this compound can be photoreactive [2]. While standard laboratory lighting is usually acceptable, consider minimizing unnecessary light exposure during handling and storage.

References

Sphondin anti-inflammatory research applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Sphondin exerts anti-inflammatory effects primarily by suppressing the expression of COX-2 rather than inhibiting its enzyme activity. The key mechanism involves the NF-κB signaling pathway [1] [2].

In human pulmonary epithelial cells (A549), pro-inflammatory cytokines like IL-1β trigger a cascade that leads to NF-κB activation. This compound intervenes by partially inhibiting the degradation of IκB-α in the cytosol and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This prevents the formation of the NF-κB-specific DNA-protein complex necessary for the transcription of pro-inflammatory genes, including COX-2. The reduced COX-2 expression leads to decreased synthesis and release of prostaglandin E2 (PGE₂), a key inflammatory mediator [1].

The following diagram illustrates this signaling pathway and the points of inhibition by this compound.

G IL1b IL-1β Stimulus Receptor IL-1 Receptor IL1b->Receptor IKK IKK Complex Receptor->IKK IkBa IκB-α (Inhibitor) IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_Nucleus NF-κB Nuclear Translocation NFkB->NFkB_Nucleus DNABinding DNA-Protein Complex Formation NFkB_Nucleus->DNABinding COX2_Expression COX-2 Gene Expression DNABinding->COX2_Expression COX2_Protein COX-2 Protein COX2_Expression->COX2_Protein PGE2 PGE₂ Release COX2_Protein->PGE2 Sphondin_Inhibition1 This compound Inhibits Sphondin_Inhibition1->IkBa Sphondin_Inhibition2 This compound Inhibits Sphondin_Inhibition2->NFkB_Nucleus

Summary of Quantitative Biological Data

The table below summarizes key experimental findings on this compound's anti-inflammatory and anti-proliferative activities from cellular and molecular studies.

Bioactivity Experimental Model Concentration/Dose Observed Effect Source
Anti-inflammatory A549 human pulmonary epithelial cells 10 - 50 µM Concentration-dependent attenuation of IL-1β-induced COX-2 protein expression and PGE₂ release. [1] [2]
A549 cells 50 µM Attenuation of IL-1β-induced COX-2 mRNA expression. Partial inhibition of IκB-α degradation and p65 NF-κB nuclear translocation. [1]
Anti-proliferative Not specified (In vivo) 0.05 - 15.0 µM Anti-proliferative activity and induction of G2/M cell cycle arrest. [2]
Target Interaction In silico docking with CASP-3 Binding energy: -6.5 kcal/mol Strong conventional hydrogen bonding, suggesting potential for modulating apoptosis in kidney disease. [3]
In silico docking with SOD Binding energy: -5.7 kcal/mol Significant interaction, suggesting potential for reducing oxidative stress. [3]

Detailed Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Activity in A549 Cells

This protocol is adapted from foundational research on this compound's mechanism of action [1].

1. Cell Culture and Pre-treatment

  • Culture A549 cells (human pulmonary epithelial cell line) in appropriate medium (e.g., F-12K or DMEM) supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.
  • Seed cells in culture plates and allow to adhere overnight until they reach 70-80% confluence.
  • Pre-treat cells with this compound at various concentrations (e.g., 10, 25, 50 µM) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control, such as the NF-κB inhibitor PDTC (50 µM).
  • After pre-treatment for a specified period (e.g., 1-2 hours), stimulate inflammation by adding human recombinant IL-1β (e.g., 1-10 ng/mL) to the culture medium.

2. Sample Collection and Analysis

  • Protein Extraction and Western Blot: After stimulation (e.g., 24 hours), lyse cells to extract total protein. Determine protein concentration using a BCA or Bradford assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, IκB-α, p65 NF-κB, and a loading control (e.g., β-actin). Use appropriate secondary antibodies and detect via chemiluminescence.
  • PGE₂ Release Measurement: Collect cell culture supernatant after stimulation. Quantify PGE₂ levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
  • RNA Extraction and RT-qPCR: Extract total RNA from cells at an earlier time point (e.g., 6-8 hours post-stimulation). Synthesize cDNA and perform real-time quantitative PCR (RT-qPCR) using primers specific for COX-2 mRNA and a housekeeping gene (e.g., GAPDH).

3. Key Controls

  • Include an unstimulated control (no IL-1β).
  • Use a selective COX-2 enzyme inhibitor (e.g., NS-398, 0.01-1 µM) to confirm that this compound does not directly inhibit COX-2 activity.

The experimental workflow for this protocol is summarized in the following diagram.

G Start Seed A549 Cells PreTreat Pre-treatment with This compound (1-2 hrs) Start->PreTreat Stimulate Stimulate with IL-1β (e.g., 24 hrs) PreTreat->Stimulate Branch Collect Samples for Analysis Stimulate->Branch Western Western Blot: COX-2, IκB-α, p65 NF-κB Branch->Western Cell Lysate ELISA ELISA: PGE₂ in supernatant Branch->ELISA Supernatant PCR RT-qPCR: COX-2 mRNA Branch->PCR Cell Pellet (earlier time point)

Protocol 2: In Silico Molecular Docking Analysis

This protocol is based on a system pharmacological study that investigated this compound's interactions with proteins involved in kidney dysfunction [3].

1. Protein and Ligand Preparation

  • Retrieve the 3D crystal structures of target proteins (e.g., CASP-3 (PDB ID: 3GJQ) and Superoxide Dismutase, SOD (PDB ID: 5YTO)) from the RCSB Protein Data Bank.
  • Prepare the proteins for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining charge distributions.
  • Retrieve the 3D chemical structure of this compound in SDF format from the PubChem database (CID: 108104).
  • Convert the SDF file to PDB format and optimize the ligand structure by minimizing its energy. Assign partial charges and define rotatable bonds.

2. Docking Simulation

  • Use molecular docking software such as AutoDock Vina or AutoDock 4.
  • Define the docking grid (search space) to encompass the active site or relevant binding pocket of the target protein.
  • Run the docking simulation to generate multiple binding poses.
  • Analyze the results based on the calculated binding energy (kcal/mol). A more negative value indicates a more stable binding interaction.
  • Visualize the best poses using molecular visualization tools (e.g., Discovery Studio Visualizer, PyMOL) to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Application Notes for Research and Development

  • Therapeutic Potential: The primary research supports investigating this compound for airway inflammatory diseases like asthma and COPD [1]. Emerging in silico data also suggests a potential role in managing kidney dysfunction by targeting apoptosis and oxidative stress-related proteins [3].
  • Critical Considerations for Experimental Design:
    • Solubility and Storage: this compound is soluble in DMSO, and stock solutions are typically stored at -20°C to -80°C. Protect from light, especially given the phototoxic properties common to many furanocoumarins [2] [4].
    • Cytotoxicity Assessment: Always run parallel cytotoxicity assays (e.g., MTT, LDH) when testing anti-proliferative effects or using high concentrations to ensure that observed effects are not due to general cell death.
    • Broader Signaling Pathway Exploration: While this compound did not affect MAPK pathways (p44/42, p38, JNK) in one study [1], it is prudent to profile its effect on other inflammation-related pathways like JAK/STAT or PI3K/Akt in different cell types.
  • Drug Development and Safety Profile: Be aware that furanocoumarins can exhibit phototoxicity and may inhibit or induce cytochrome P450 enzymes, leading to potential food-drug or herb-drug interactions [5]. The European Food Safety Authority (EFSA) has set guidelines for daily intake of total furocoumarins due to safety concerns [5].

References

Application Notes and Protocols: Sphondin Antiviral Research for Hepatitis B Virus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sphondin is a naturally occurring methoxyfuranocoumarin found in plants like Apium graveolens and various Heracleum species. Recent investigations have identified its potent activity against Hepatitis B Virus (HBV), specifically through a novel mechanism—promoting the degradation of the viral HBx protein. This action subsequently inhibits the transcriptional activity of covalently closed circular DNA (cccDNA), a key obstacle in achieving a cure for chronic HBV. These application notes provide detailed methodologies for evaluating this compound's anti-HBV efficacy, suitable for researchers and drug development professionals aiming to develop novel viral therapeutics [1] [2].


Key Anti-HBV Activities and Quantitative Data

This compound's anti-HBV profile is characterized by its potent inhibition of viral antigens and cccDNA transcription, rather than reducing cccDNA quantity itself.

Table 1: Summary of this compound's Anti-HBV Bioactivity [1]

Assay Endpoint Experimental Model Key Finding Significance
HBsAg Production HBV-infected cells & humanized liver mouse model Effectively blocked Indicator of functional cure
cccDNA Transcriptional Activity HBV-infected cells & humanized liver mouse model Markedly inhibited Reduces viral RNA synthesis without affecting cccDNA pool
HBx Protein Level HBV-infected cells Increased proteasomal degradation Identifies a novel mechanism of action
Cytotoxicity In vitro cell cultures Low cytotoxicty observed Suggests a high therapeutic index

Detailed Experimental Protocols

In Vitro Anti-HBV Assessment in HepG2.2.15 Cells

Principle: The HepG2.2.15 cell line, derived from human hepatoma HepG2 cells and stably transfected with HBV genome, constitutively produces viral antigens (HBsAg, HBeAg), viral DNA, and cccDNA. It serves as a standard model for primary antiviral screening [3].

Protocol:

  • Cell Culture: Maintain HepG2.2.15 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and 200 µg/mL G418 at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
    • Seed cells in 96-well or 24-well plates and allow to adhere overnight.
    • Treat cells with serially diluted this compound (e.g., 1-50 µM). Include a negative control (DMSO vehicle, typically <0.5%) and a positive control (e.g., 10 µM Lamivudine).
    • Refresh the culture medium containing the compounds every 48 hours.
    • Harvest cell supernatants and cell lysates at 72-96 hours post-treatment for analysis.
  • Analysis of Antiviral Efficacy:
    • HBsAg/HBeAg Detection: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of HBsAg and HBeAg in the collected supernatants. Calculate the inhibition rate relative to the DMSO control.
    • HBV DNA Quantification: Extract total DNA from cell lysates. Measure HBV DNA levels using quantitative real-time PCR (qPCR) with primers specific to the HBV genome.
    • Cell Viability Assay: Perform a parallel MTT assay to assess compound cytotoxicity. Determine the half-cytotoxic concentration (CC₅₀) and half-maximal inhibitory concentration (IC₅₀) to calculate the selectivity index (SI = CC₅₀ / IC₅₀).
Assessment of cccDNA Transcriptional Activity

Principle: this compound inhibits cccDNA function without reducing its level. This is evaluated by measuring HBV-specific RNAs that are transcribed directly from the cccDNA minichromosome [1].

Protocol:

  • Cell Treatment and RNA Extraction: Infect differentiated HepG2-NTCP cells or primary human hepatocytes with HBV. Treat with this compound for several days. Extract total RNA using a commercial kit with DNase I treatment to eliminate genomic and viral DNA contamination.
  • cDNA Synthesis and qPCR: Reverse-transcribe the purified RNA into cDNA. Perform qPCR using primers specific for HBV pregenomic RNA (pgRNA) and other subgenomic RNAs (e.g., pre-S/S RNA). Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A significant reduction in HBV RNAs indicates inhibition of cccDNA transcriptional activity.
Mechanistic Study: HBx Degradation Analysis

Principle: The core mechanism of this compound involves binding to the HBx protein and promoting its degradation via the 26S proteasome pathway [1].

Protocol:

  • Western Blotting for HBx:
    • Treat HBV-infected cells with this compound (e.g., 20 µM) for 24-48 hours.
    • Lyse cells and extract total protein. Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Incubate the membrane with a primary antibody against HBx, followed by an HRP-conjugated secondary antibody.
    • Detect the signal using chemiluminescence. A dose-dependent decrease in HBx band intensity confirms this compound's effect.
  • Co-immunoprecipitation (Co-IP) for HBx-cccDNA Association:
    • Cross-link proteins to DNA in situ in treated and control cells.
    • Lyse cells and sonicate to shear DNA.
    • Immunoprecipitate the protein-DNA complexes using an anti-HBx antibody.
    • Reverse the cross-links, purify the DNA, and analyze the presence of cccDNA in the precipitates by qPCR with cccDNA-specific primers. This compound treatment should reduce the recruitment of HBx to cccDNA.
  • Proteasome Inhibition Assay:
    • Pre-treat cells with a proteasome inhibitor (e.g., MG-132, 10 µM) for 1 hour before adding this compound.
    • Proceed with HBx detection by Western blotting. The MG-132 treatment is expected to rescue the this compound-induced reduction of HBx, confirming the involvement of the proteasomal degradation pathway.
In Vivo Evaluation in a Humanized Liver Mouse Model

Principle: This model, where mouse liver is repopulated with human hepatocytes, supports robust HBV infection and cccDNA formation, making it ideal for preclinical validation [1].

Protocol:

  • HBV Infection and Dosing: Infect humanized liver mice with HBV via intravenous injection. After confirming stable infection (serum HBsAg positive), randomize animals into groups.
  • Compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily for 3-4 weeks.
  • Sample Collection and Analysis:
    • Collect serum periodically to monitor HBsAg levels (by ELISA) and HBV DNA (by qPCR).
    • At the study endpoint, harvest liver tissue.
    • Analyze intrahepatic cccDNA levels (using qPCR with specific primers and psoralen/light treatment to exclude rcDNA) and HBV RNA expression.

Mechanism of Action and Signaling Pathway

This compound's primary antiviral mechanism is distinct from current nucleos(t)ide analogs, as it directly targets the HBx-cccDNA axis.

G This compound This compound HBx_Protein HBx Protein (viral regulatory protein) This compound->HBx_Protein Binds via Arg72 residue Proteasome 26S Proteasome HBx_Protein->Proteasome Targeted for degradation cccDNA_Complex cccDNA Mini-Chromosome (transcriptional template) HBx_Protein->cccDNA_Complex Recruits to cccDNA Viral_Transcription Viral Transcription (pgRNA, subgenomic RNAs) cccDNA_Complex->Viral_Transcription Drives Viral_Proteins Viral Protein Synthesis (HBsAg, HBcAg, etc.) Viral_Transcription->Viral_Proteins

Diagram 1: this compound's mechanism of action in inhibiting HBV replication. This compound binds to the HBx protein, promoting its degradation by the 26S proteasome. This degradation disrupts the essential recruitment of HBx to the cccDNA minichromosome, leading to the suppression of viral transcription and subsequent production of viral antigens like HBsAg [1].


Additional Bioactivities and Research Applications

Beyond its direct anti-HBV effects, this compound exhibits other bioactivities relevant to drug discovery:

Table 2: Other Documented Bioactivities of this compound [4] [5]

Bioactivity Experimental Model Observed Effect / Potential Role
Anti-inflammatory A549 human pulmonary epithelial cells Inhibition of IL-1β-induced COX-2 protein expression and PGE2 release.
Nephroprotective In silico docking studies Strong interaction with CASP-3 and SOD proteins; potential to alleviate kidney dysfunction.
Anticancer / Cytostatic B16F10 melanoma cells Anti-proliferative activity and induction of G2/M cell cycle arrest (0.05-15.0 µM).
Metabolism Papilio glaucus (insect) larvae Metabolized by cytochrome P450 isozymes (e.g., CYP6B4v1), indicating potential for drug-drug interactions.

Formulation and Pharmacokinetics

Solubility: this compound has moderate solubility in DMSO (~25 mg/mL, or ~115 mM). For in vivo studies, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which yields a clear solution at concentrations ≥ 2.5 mg/mL [5].

ADME Considerations: this compound is a furanocoumarin, a class known to interact with cytochrome P450 enzymes. In silico ADME analysis suggests that this compound and related furocoumarins are highly lipophilic, have good gastrointestinal absorption, and can cross the blood-brain barrier [4] [5].


Conclusion

This compound represents a promising candidate for a novel class of anti-HBV agents. Its unique mechanism of targeting HBx for degradation and suppressing cccDNA transcription addresses a critical limitation of current therapies. The protocols outlined herein provide a comprehensive framework for researchers to validate and further investigate the therapeutic potential of this compound, with the ultimate goal of developing a functional cure for chronic Hepatitis B.

References

Sphondin dosing concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Sphondin Dosing in In Vitro Studies

Biological Activity / Experimental Context Reported Concentration Range Cell Lines / Models Used Key Findings / Mechanisms
Anti-inflammatory Activity [1] [2] [3] 10 - 50 μM A549 (human pulmonary epithelial cell line) Attenuated IL-1β-induced COX-2 protein expression and PGE2 release; suppression of NF-κB activity.
Anti-proliferative / Cytotoxic Activity [4] [1] [3] 0.05 - 15.0 μM B16F10 (mouse melanoma cells) Showed anti-proliferative activity and caused cell cycle arrest at the G2/M phase.
General Bioactivity & Solubility [4] [1] [2] Up to ~115.6 mM (in DMSO for stock) Various A common stock solution of 25 mg/mL in DMSO is used for in vitro studies; working concentrations must be optimized.

Detailed Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments investigating this compound's anti-inflammatory effects.

Protocol 1: Investigating Anti-inflammatory Effects via COX-2 and PGE2 Inhibition in A549 Cells

This protocol is synthesized from descriptions in multiple supplier catalogs and a scientific review, which all reference the same original study [1] [2] [3].

  • 1. Cell Culture and Pre-treatment

    • Culture A549 cells in appropriate medium (e.g., F-12K or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
    • Plate cells at a desired density (e.g., 1x10⁵ cells/well in 24-well plates) and allow to adhere overnight.
    • Pre-treat cells with varying concentrations of This compound (10, 30, and 50 μM) for a specified time (e.g., 1-2 hours) before inducing inflammation.
  • 2. Inflammation Induction

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce COX-2 expression and PGE2 release. Continue incubation for a further 16-24 hours.
  • 3. Sample Collection and Analysis

    • PGE2 Release Measurement: Collect cell culture supernatant. Analyze the concentration of PGE2 using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
    • COX-2 Protein Expression Analysis: Lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay. Analyze COX-2 protein levels by Western blotting, using β-actin or GAPDH as a loading control.
  • 4. Mechanism Investigation (NF-κB Activity)

    • To investigate the mechanism, perform Western blotting to analyze the phosphorylation and degradation of IκBα, or use an NF-κB luciferase reporter gene assay to directly measure NF-κB transcriptional activity after this compound pre-treatment and IL-1β stimulation.

The following diagram illustrates the experimental workflow and proposed mechanism of action for this compound's anti-inflammatory effect based on this protocol:

G Start Start Experiment Plate Plate A549 Cells Start->Plate PreTreat Pre-treatment with This compound (10-50 µM) Plate->PreTreat Induce Induce Inflammation with IL-1β PreTreat->Induce Collect Collect Samples Induce->Collect Analyze Analyze Results Collect->Analyze Subgraph1        Proposed Mechanism in A549 Cells        IL-1β Stimulation → NF-κB Activation → COX-2 Expression ↑ → PGE2 Release ↑        this compound → Suppresses NF-κB Activity → COX-2 Expression ↓ → PGE2 Release ↓    

Protocol 2: Assessing Anti-proliferative Activity and Cell Cycle Arrest

This protocol is based on activity descriptions from supplier catalogs [4] [3].

  • 1. Cell Proliferation Assay

    • Seed cancer cells (e.g., B16F10 melanoma cells) in 96-well plates.
    • After cell adhesion, treat with a concentration gradient of This compound (0.05 - 15.0 μM) for 24-72 hours.
    • Assess cell viability/proliferation using a standard MTT or CCK-8 assay. Measure absorbance to generate dose-response curves and calculate IC₅₀ values.
  • 2. Cell Cycle Analysis

    • Seed and treat cells with this compound at the effective concentrations determined above for 24-48 hours.
    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
    • Centrifuge to remove ethanol, wash with PBS, and treat with RNase A.
    • Stain cellular DNA with propidium iodide (PI) for 30-60 minutes in the dark.
    • Analyze cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

Critical Considerations for Experimental Design

  • Solubility and Stock Solutions: this compound is typically dissolved in DMSO for in vitro studies. A common stock concentration is 25 mg/mL (~115.6 mM) [4] [2]. It is crucial to ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1-0.5% (v/v) to avoid solvent toxicity. Always include a vehicle control with the same DMSO concentration.
  • Phototoxicity and Handling: As a furanocoumarin, this compound is a phototoxic and photocarcinogenic compound [5] [1]. It can intercalate DNA and form photoadducts upon exposure to ultraviolet (UV) light. It is recommended to handle the compound under yellow or red safe lights and store stock solutions and treated cells in the dark to prevent unintended photoactivation [1].
  • Cytokine Stimulation: The anti-inflammatory protocol requires a robust and consistent inflammatory response. The concentration of IL-1β and duration of stimulation should be optimized for your specific cell culture conditions to ensure reliable induction of COX-2 and PGE2.

Conclusion

References

Sphondin Overview and Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin is a furanocoumarin found in plants like Heracleum sosnowskyi [1]. A 2025 study notes that furanocoumarins from this plant, including this compound, can cause drug-induced liver injury, though they do not show high cardiotoxicity risks [1]. The same study used machine learning to predict a median lethal dose (LD₅₀) in mice for furanocoumarins, finding the greatest toxicity with intravenous administration (62–450 mg/kg) [1]. Direct experimental data on this compound's cytotoxicity in specific cell lines is not available in the searched literature.

Standard cytotoxicity assays can be applied to study compounds like this compound. The table below summarizes common assays based on different measurement endpoints.

Assay Type Examples Measurement Principle Key Advantages Key Disadvantages
Colorimetric Assays MTT, MTS, XTT, WST-1 [2] [3] Measures mitochondrial enzyme activity reduction of tetrazolium salts to colored formazan [2]. Inexpensive, easy to use, suitable for high-throughput screening [2] [3]. MTT formazan is insoluble; other assays (XTT, WST) are soluble [2]. Potential interference with test compounds [2].
Fluorometric Assays alamarBlue, CFDA-AM [2] [3] Measures enzyme activity (e.g., proteases) to convert non-fluorescent substrates into fluorescent products [3]. Highly sensitive, suitable for both adherent and suspension cells [3]. More expensive than colorimetric assays [2].
Luminometric Assays ATP Assay [2] [3] Measures cellular ATP levels using luciferase reaction; light signal indicates viable cells [3]. Highly sensitive, rapid, and stable signal [2] [3]. Requires a luminometer; can be costly [2].
Dye Exclusion Assays Trypan Blue [2] [3] Distinguishes live/dead cells based on membrane integrity; live cells exclude the dye [2]. Simple, rapid, and cost-effective [2]. Time-consuming for many samples; less sensitive; cannot identify cells with compromised function [2] [3].

Experimental Workflow for Cytotoxicity Testing

The diagram below outlines a generalized workflow for conducting cytotoxicity testing, which you can adapt for this compound.

G Start Start: Plan Cytotoxicity Experiment CellSelect Select Appropriate Cell Line (e.g., SK-MEL-28, SK-BR-3) Start->CellSelect AssaySelect Select Cytotoxicity Assay (Refer to Assay Comparison Table) CellSelect->AssaySelect Prepare Prepare Test Compound (this compound Stock Solution) AssaySelect->Prepare Expose Expose Cells to Compound Serial Dilutions Prepare->Expose Incubate Incubate (e.g., 24-72 hours) Maintain at 37°C with 5% CO₂ Expose->Incubate Measure Measure Assay Endpoint (Spectrophotometry, Fluorometry) Incubate->Measure Analyze Analyze Data & Calculate IC₅₀ / Cell Viability % Measure->Analyze End End: Interpret Results Analyze->End

Detailed Protocol: MTT Assay

This is a widely used method to assess cell metabolic activity, indicating viability [2].

  • Principle: Viable cells with active mitochondria reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals [2].
  • Materials: Cell line, this compound, cell culture plates, MTT reagent, DMSO or isopropanol, multi-well plate reader [2].
  • Procedure:
    • Seed cells in a 96-well plate and pre-incubate for 24 hours.
    • Treat cells with a series of this compound concentrations. Include a negative control (vehicle only) and a blank (medium only).
    • Incubate for the desired exposure time (e.g., 24-72 hours).
    • Add MTT solution to each well and incubate for 2-4 hours.
    • Stop the reaction and solubilize the formazan crystals by adding a solvent like DMSO or isopropanol.
    • Measure the absorbance at 492 nm using a plate reader [2].
  • Data Analysis: Calculate cell viability as a percentage of the negative control. Use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in cell culture and cytotoxicity assays.

Problem Possible Causes Solutions & Tips
High background noise in MTT assay Precipitates in medium, interference from test compound [2]. Include a control with compound but no cells to subtract background. Ensure formazan crystals are fully dissolved [2].
Low signal across all wells Low cell seeding density, incorrect MTT concentration, degraded MTT reagent. Optimize cell seeding density in preliminary experiments. Prepare fresh MTT solution for each use.
Poor cell growth / cell death in controls Contamination, incorrect medium/serum, improper culture conditions [4]. Check for microbial contamination (e.g., mycoplasma) [5]. Verify medium composition and supplements [4]. Ensure incubator conditions are stable (37°C, 5% CO₂) [3].
Mycoplasma contamination Introduced via serum, lab personnel, or poor aseptic technique [5]. Test cultures regularly using DNA staining, PCR, or dedicated kits [5]. Avoid routine antibiotic use, which can mask contamination [5] [4].
Large variation between replicates Inconsistent cell seeding, improper pipetting technique, edge effects in plate. Thaw cells and ensure they are in logarithmic growth phase. Use calibrated pipettes and mix cell suspension thoroughly before seeding.

Key Recommendations for this compound Research

  • Start with Reputable Cell Lines: Use well-characterized lines like SK-MEL-28 (melanoma) or SK-BR-3 (breast cancer), which are known for stable growth and reproducible responses in toxicity studies [6].
  • Employ Multiple Assays: Combine different assays (e.g., MTT for metabolism, LDH for membrane integrity, ATP for viability) to gain a comprehensive view of this compound's cytotoxic mechanism [2] [3].
  • Consult Predictive Data: The predicted toxicity profile for furanocoumarins like this compound suggests focusing initial investigations on hepatotoxicity and drug-induced liver injury (DILI) endpoints [1].

References

Understanding Phototoxicity: Furanocoumarins like Sphondin

Author: Smolecule Technical Support Team. Date: February 2026

Furanocoumarins are a class of naturally occurring compounds known for their phototoxic and phototherapeutic effects. The core mechanism involves these compounds intercalating into DNA and, upon activation by ultraviolet A (UVA) light, forming covalent bonds (monoadducts and cross-links) that damage DNA and lead to cell death [1].

This property is leveraged therapeutically in treatments like PUVA (Psoralen + UVA) for cutaneous T-cell lymphoma [1]. However, this same mechanism poses a significant safety risk in the lab, as accidental exposure can cause skin and eye damage. One review notes that "UV radiation is a known carcinogen," highlighting the importance of strict safety protocols [2].

Safe Handling and Troubleshooting Guide

Here are the essential precautions and troubleshooting steps for working with phototoxic compounds like sphondin and using UV light equipment.

Personal Protective Equipment (PPE)

Using the correct PPE is the first line of defense against accidental exposure [2].

PPE Type Specification Purpose
Protective Eyewear UV-blocking glasses or goggles (200-400 nm range) Protects eyes from UV radiation damage.
Gloves UV-resistant materials (latex, nitrile, or butyl rubber) Prevents skin contact and exposure.
Lab Coats Long-sleeved, made of tightly woven fabric Covers skin to prevent UV penetration.
Face Shields UV-blocking material Provides additional protection for the face and eyes.
Standard Operating Procedures (SOPs) & Troubleshooting

Implementing and adhering to robust procedures minimizes risk.

Scenario/Issue Recommended Protocol & Solution

| General Operation | - Train all personnel on SOPs and hazards.

  • Use equipment in well-ventilated areas to prevent ozone buildup.
  • Employ beam containment, shielding, and interlocks.
  • Turn off UV lamps when not in use. | | Equipment Malfunction | - Issue: Damaged shielding or faulty interlock.
  • Solution: Perform regular maintenance and inspection. Do not use faulty equipment. Replace parts immediately. | | Accidental UV Exposure | - Skin Exposure: Wash affected area with soap and water; seek medical attention if necessary.
  • Eye Exposure: Flush eyes with water and seek immediate medical attention. | | Spill of Phototoxic Compound | - Decontaminate with appropriate solvents while wearing full PPE. Avoid generating aerosols. Clean the area thoroughly. |

Frequently Asked Questions (FAQs)

Q1: What is the specific wavelength of light that activates this compound? While data is limited for this compound specifically, its relative psoralen and other linear furanocoumarins are activated by UVA light in the 320-400 nm wavelength range [1]. It is prudent to assume this compound has similar activation parameters until confirmed otherwise.

Q2: What first-aid measures are required after UV exposure?

  • For eye exposure: Flush eyes with water continuously and seek medical attention immediately [2].
  • For skin exposure: Wash the skin thoroughly with soap and water. Seek medical attention, especially if redness or burning sensation occurs [2].
  • Reporting: All exposure incidents must be documented in an incident report, and safety protocols should be reviewed and updated accordingly [2].

Q3: How often should our UV safety protocols be reviewed? Laboratory safety protocols, including those for UV light and phototoxic chemicals, should be reviewed and updated regularly to ensure they remain effective. This is especially important after any incident or near-miss, or when new equipment or procedures are introduced [2].

Experimental Pathway Visualization

The following diagram illustrates the general mechanism of phototoxicity for furanocoumarins like this compound, which can help in understanding the risks and applications.

G Start This compound/Furanocoumarin DNABinding Intercalates into DNA Start->DNABinding  Administered UVA UVA Light (320-400 nm) AdductFormation Forms DNA Adducts & Cross-links UVA->AdductFormation  Activation DNABinding->AdductFormation DNADamage DNA Damage AdductFormation->DNADamage Apoptosis Cell Cycle Arrest & Apoptosis DNADamage->Apoptosis Risk Safety Risk (Skin/Eye Damage) DNADamage->Risk  Accidental  Exposure Therapeutic Therapeutic Effect (e.g., PUVA Therapy) Apoptosis->Therapeutic  Controlled  Application

This compound Phototoxicity and Therapeutic Mechanism

This diagram shows the dual nature of furanocoumarins: their pathway to causing DNA damage and cell death underlines both the safety risks from accidental exposure in the lab and the basis for their controlled therapeutic applications [1].

References

optimizing Sphondin concentration for COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin & COX-2 Inhibition: Key Experimental Data

The following table summarizes the primary findings from a study investigating the effects of this compound on IL-1β-induced COX-2 expression in human pulmonary epithelial cells (A549) [1] [2].

Parameter Findings Experimental Context
Effective Concentration Range 10 - 50 μM Pretreatment of A549 cells [1] [2].
Effect on COX-2 Protein Concentration-dependent attenuation of IL-1β-induced expression. Measured via Western blot or similar protein analysis [1] [2].
Effect on PGE₂ Release Concentration-dependent attenuation of IL-1β-induced release. Measured in cell culture supernatant [1] [2].
Effect on COX-2 mRNA Attenuated IL-1β-induced increase. Observed at 50 μM; measured via RT-PCR or similar [1] [2].
Effect on COX-2 Enzyme Activity No direct effect at 10-50 μM. Contrast with selective COX-2 inhibitor NS-398, which did show activity [1] [2].
Key Proposed Mechanism Suppression of NF-κB pathway, not MAPK pathways (p44/42, p38, JNK). Partial inhibition of IκB-α degradation and p65 NF-κB nuclear translocation [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing this compound's COX-2 inhibitory effects in a new cell line? Based on the foundational study, a logical starting range is 10 to 50 μM [1] [2]. It is advisable to begin with 10 μM and perform a dose-response curve up to 50 μM to establish the optimal concentration for your specific experimental system.

Q2: Does this compound directly inhibit the COX-2 enzyme? No. Evidence indicates that this compound works by suppressing the expression of the COX-2 gene and protein, rather than by directly inhibiting the enzyme's activity. In experiments, this compound did not reduce COX-2 enzyme activity, whereas a known inhibitor, NS-398, did [1] [2].

Q3: What is the primary molecular mechanism by which this compound reduces COX-2 expression? The inhibitory effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. This compound partially inhibits the degradation of IκB-α (an NF-κB inhibitor in the cytoplasm) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby reducing NF-κB-driven COX-2 transcription [1] [2]. The study found that this compound did not affect the activation of MAPK pathways (p44/42, p38, JNK) [1] [2].

Q4: Where can I source this compound, and how should it be handled? this compound is available from chemical suppliers like BioCrick (CAS# 483-66-9). It is typically supplied as a powder and should be stored desiccated at -20°C [3]. For solubility, it is recommended to dissolve it in solvents like DMSO, chloroform, or acetone, often with warming to 37°C and brief sonication [3].

Troubleshooting Guide

Problem 1: Lack of Efficacy in COX-2 Inhibition
  • Potential Cause: Low bioactivity in your specific cell type or inadequate cellular uptake.
  • Solution:
    • Verify Pathway Relevance: Confirm that IL-1β robustly induces COX-2 expression and NF-κB activation in your cell model. Use an established NF-κB inhibitor like PDTC as a positive control [1] [2].
    • Extend Concentration Range: Carefully test concentrations higher than 50 μM, while performing cytotoxicity assays (e.g., MTT, LDH) to ensure any effect is not due to cell death.
Problem 2: High Background or Cytotoxicity
  • Potential Cause: Solvent toxicity (e.g., DMSO) or off-target effects of this compound at high concentrations.
  • Solution:
    • Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤0.1%) and is matched in all control groups.
    • Assay for Viability: Include a cell viability assay alongside your primary COX-2 measurement to distinguish specific inhibition from general toxicity.
Problem 3: Inconsistent Results Between Replicates
  • Potential Cause: Instability of the this compound stock solution or inconsistent cell stimulation.
  • Solution:
    • Fresh Stock Preparation: Prepare fresh stock solutions frequently. For storage, seal aliquots tightly and store at the recommended -20°C or lower to avoid degradation [3].
    • Standardize Assay Conditions: Ensure the timing and conditions for IL-1β stimulation and this compound pretreatment are consistent across all experiments.

Detailed Experimental Protocol

Below is a generalized workflow for assessing this compound's effect on COX-2 expression, based on the cited study [1] [2].

cluster_main This compound COX-2 Inhibition Assay Workflow A 1. Cell Culture & Seeding Culture A549 cells (or your cell line) and seed in appropriate plates. B 2. This compound Pre-treatment After cell attachment, pre-treat cells with this compound (e.g., 10-50 µM) for a specified time. A->B C 3. Inflammation Induction Stimulate cells with IL-1β (e.g., 1-5 ng/mL) to induce COX-2 expression. B->C D 4. Sample Collection & Analysis C->D D1 4.1 Protein Analysis Western Blot to measure COX-2 protein levels. D->D1 D2 4.2 mRNA Analysis RT-qPCR to measure COX-2 mRNA levels. D->D2 D3 4.3 PGE₂ Measurement ELISA to quantify PGE₂ in culture supernatant. D->D3

Key Procedural Notes:
  • Cell Line: The protocol was established using the human pulmonary epithelial cell line A549 [1] [2].
  • Pre-treatment: this compound is added to the culture medium before the inflammatory stimulus (IL-1β). The exact duration of pre-treatment should be optimized.
  • Stimulus: IL-1β is used at a concentration that reliably induces COX-2 expression in the target cells (e.g., 1-5 ng/mL) [1] [2].
  • Analysis: The core readouts are COX-2 protein levels (Western blot), COX-2 mRNA levels (RT-qPCR), and the downstream product PGE₂ (ELISA) [1] [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound inhibits COX-2 expression, as identified in the research [1] [2].

IL1b IL-1β Stimulus Receptor IL-1 Receptor IL1b->Receptor IKK IKK Complex Receptor->IKK IkB IκB-α (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_in NF-κB (p65/p50) Inactive in Cytoplasm IkB->NFkB_in Sequesters NFkB_nuc NF-κB (p65/p50) Active in Nucleus NFkB_in->NFkB_nuc Translocation COX2_gene COX-2 Gene NFkB_nuc->COX2_gene Transcription Activation COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein PGE2 PGE₂ Release COX2_protein->PGE2 This compound This compound This compound->IkB Stabilizes This compound->NFkB_nuc Inhibits Translocation

References

Sphondin Stability & Storage: Core Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability and storage parameters for Sphondin based on manufacturer and scientific literature data.

Parameter Specification / Reported Value Source / Context
Recommended Storage Desiccate at -20°C Manufacturer's instructions [1]
Molecular Formula C12H8O4 [1]
Molecular Weight 216.2 g/mol [1]
Appearance Powder [1]
Solubility Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane. [1]
Reported Bioactive Concentration (Anti-proliferative activity) 0.05 - 15.0 µM (causing G2/M cell cycle arrest) In vitro biological activity study [1]
Reported Phototoxic Effect Observed in Aedes aegypti after irradiation with long-wavelength UV light Delayed phototoxicity study [1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound? A1: The supplier recommends long-term storage at -20°C in a desiccated environment [1]. This low temperature helps maintain the compound's chemical integrity over time. Always allow the vial to come to room temperature before opening it to prevent condensation and moisture absorption, which could lead to hydrolysis or instability.

Q2: How should I prepare and handle stock solutions of this compound? A2:

  • Solvents: this compound is soluble in various organic solvents, with DMSO being a common choice for creating stock solutions [1].
  • Preparation: For higher solubility, you can warm the tube at 37°C and use brief sonication in an ultrasonic bath [1].
  • Storage: Stock solutions are best prepared fresh and used on the same day. If necessary, they can be stored for several months at below -20°C in a sealed container [1].
  • Handling: Before opening, let the vial sit at room temperature for at least an hour. Gently shake the vial if the powder has adhered to the neck or cap during shipping [1].

Q3: Is this compound light-sensitive? A3: Evidence suggests this compound has phototoxic properties. A study showed it could cause delayed toxic effects in mosquito larvae after being activated by long-wavelength ultraviolet (UVA) light [1]. While standard handling in a controlled lab environment may not require complete darkness, it is a strong precaution to store and handle this compound in amber glass vials or under low-light conditions to prevent unintended photoactivation or degradation.

Q4: How can I assess the stability of this compound under various experimental conditions? A4: You can adapt standard stability study protocols used in pharmaceutical development [2] [3]. The workflow for designing such an experiment can be visualized as follows:

G Start Start: this compound Stability Assessment Step1 Define Stability Conditions Start->Step1 Step2 Prepare Samples Step1->Step2 LongTerm Long-Term: 25°C ± 2°C / 60% ± 5% RH Step1->LongTerm Accelerated Accelerated: 40°C ± 2°C / 75% ± 5% RH Step1->Accelerated LowTemp Recommended: -20°C (Desiccated) Step1->LowTemp Step3 Store Samples Under Conditions Step2->Step3 Step4 Withdraw Samples at Time Points Step3->Step4 Step5 Analyze Key Parameters Step4->Step5 Step6 Interpret Data Step5->Step6 HPLC HPLC for Purity & Degradation Products Step5->HPLC MS Mass Spectrometry for Identity Step5->MS Bioassay Bioassay for Activity Potency Step5->Bioassay End Report & Establish Shelf-life Step6->End

Stability Study Protocol Overview [2] [3]:

  • Define Stability Conditions: Test this compound under:
    • Long-term storage: Your intended condition (e.g., -20°C, desiccated).
    • Accelerated conditions: Higher stress temperatures (e.g., 40°C ± 2°C / 75% ± 5% RH) to rapidly predict degradation [2] [3].
    • Photostability: Expose samples to controlled UVA/visible light to confirm light sensitivity [3].
  • Prepare Samples: Aliquot this compound in its solid form and as stock solutions in your chosen solvent (e.g., DMSO) into suitable, labeled vials.
  • Storage and Sampling: Place samples in stability chambers set to the defined conditions. Withdraw them at pre-determined time points (e.g., 0, 1, 3, 6 months) [2].
  • Analyze Key Parameters:
    • Physical Characteristics: Check for changes in appearance or color.
    • Chemical Purity: Use HPLC to quantify the remaining this compound and detect any degradation products.
    • Identity Confirmation: Techniques like Mass Spectrometry can verify the compound's integrity.
    • Potency: Perform a relevant bioassay (e.g., an anti-proliferation assay) to confirm biological activity is retained.

Troubleshooting Common Issues

Problem: Precipitate forms in stock solution after storage at -20°C.

  • Cause: This is common for compounds in DMSO due to freeze-thaw cycles or absorption of water.
  • Solution: Warm the solution to room temperature or 37°C and mix thoroughly by vortexing or brief sonication. If the precipitate does not dissolve, do not use the solution, as the concentration is no longer accurate. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Problem: Inconsistent biological activity in cell-based assays.

  • Cause: This could stem from degraded this compound, inaccurate solution concentrations, or its light-sensitive nature.
  • Action Plan:
    • Verify Compound Integrity: Re-analyze your stock solution using HPLC against a fresh standard.
    • Check Handling: Ensure solutions are protected from light and stored correctly.
    • Review Protocol: Confirm that the solvent concentration (e.g., DMSO) in your cell culture media is non-toxic (typically ≤0.1%).

Problem: Observed cellular toxicity not aligned with expected mechanism.

  • Cause: Many natural products, including some furanocoumarins, can act as "nuisance compounds" and cause cytotoxicity through non-specific mechanisms like membrane disruption or generating reactive oxygen species [4].
  • Action Plan:
    • Run Counter-Screens: Include assays for general cell health (e.g., ATP levels, membrane integrity) to distinguish specific from non-specific toxicity [4].
    • Dose-Response: Ensure you are testing at appropriate concentrations. The reported anti-proliferative activity for this compound is in the low micromolar range (0.05-15.0 µM) [1]. High micromolar concentrations are more likely to cause non-specific effects.

References

Sphondin solvent compatibility beyond DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin Solubility Data

The table below summarizes the available solubility information for this compound from chemical suppliers and scientific literature.

Solvent/Formulation Concentration Conditions / Notes
DMSO ~25 mg/mL (~115.64 mM) [1] Standard stock solution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] ≥ 2.5 mg/mL (11.56 mM) For preclinical studies; add co-solvents sequentially in the order listed.
10% DMSO + 90% Corn Oil [1] ≥ 2.5 mg/mL (11.56 mM) For administration; add DMSO stock to corn oil and mix evenly.
10% DMSO + 90% (20% SBE-β-CD in Saline) [1] ≥ 2.5 mg/mL (11.56 mM) For improved aqueous solubility; prepare SBE-β-CD in saline fresh.

Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This is the most straightforward method for creating a concentrated stock for in vitro experiments [1].

  • Calculations: Determine the mass of this compound needed to achieve your desired stock concentration and volume. For example, to make 1 mL of a 25 mg/mL solution, you would need 25 mg of this compound.
  • Weighing: Accurately weigh the this compound powder.
  • Dissolution: Transfer the powder to a volumetric vial and add the required volume of pure DMSO. Cap and mix gently until the solid is completely dissolved.
  • Storage: Aliquot the stock solution and store at -20°C. For long-term storage (up to 6 months), keep at -80°C [1].
Protocol 2: Preparing a Solution for Preclinical Administration

This protocol is for creating a stable formulation for animal studies, using co-solvents to mitigate the use of high concentrations of DMSO [1].

  • Prepare Stock: Start with a 25 mg/mL clear stock solution of this compound in DMSO.
  • Sequential Mixing: For 1 mL of final working solution:
    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix evenly.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly.
    • Finally, add 450 µL of normal saline (0.9% sodium chloride) to adjust the volume to 1 mL. Mix thoroughly.
  • Verification: Ensure the final solution is clear with no precipitation.

Below is a workflow diagram outlining the key decision points and steps for these experimental protocols:

G Start Start: Plan this compound Experiment P1 Protocol 1: In Vitro Stock Solution Start->P1 P2 Protocol 2: Preclinical Administration Start->P2 Step1 Weigh this compound powder (Calculate for target concentration) P1->Step1 StepA Prepare 25 mg/mL This compound in DMSO stock P2->StepA Step2 Add pure DMSO solvent and mix until dissolved Step1->Step2 Step3 Aliquot and store at -20°C (Long-term: -80°C) Step2->Step3 Use Use for in vitro assays Step3->Use StepB Add stock to PEG300 and mix evenly StepA->StepB StepC Add Tween-80 and mix evenly StepB->StepC StepD Add saline to final volume and mix thoroughly StepC->StepD Use2 Suitable for in vivo studies StepD->Use2

Frequently Asked Questions

What is the purity of this compound typically available from suppliers? this compound is commonly available with a purity of ≥98% for research purposes [1].

Are there any known safety concerns with handling this compound? this compound is a furanocoumarin. Some compounds in this class are known to be phototoxic and photocarcinogenic, as they can intercalate with DNA upon exposure to ultraviolet-A (UVA) light [1]. It is advisable to handle this compound with appropriate personal protective equipment (PPE) and, based on its properties, to avoid unnecessary exposure to light during experiments.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in working solution Solvent incompatibility; poor solubility in final buffer. Ensure co-solvents are added in the specified sequential order [1]. Consider using a solubilizing agent like SBE-β-CD.
Inconsistent biological results Degradation of stock solution. Prepare fresh stock solutions frequently. Avoid repeated freeze-thaw cycles by storing in small aliquots [1].
Low apparent solubility The compound may have inherently low solubility in aqueous environments. Use the formulation guide with PEG300 and Tween-80 to create a stable suspension for administration [1].

References

Sphondin cell viability assay interference

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin at a Glance

This compound is a bioactive compound identified in plants like pomegranate and Heracleum sphondylium (hogweed) [1] [2]. It's important to note that this compound is not an assay reagent, but a test compound that can interfere with assays due to its biological activity.

  • Source: Identified in pomegranate peel extract and Heracleum sphondylium [1] [2].
  • Potential Mechanism of Interference: Computational molecular docking studies show that this compound can bind to key cellular proteins, including members of the Mitogen-Activated Protein Kinase (MAPK) pathway [2]. This suggests this compound may actively influence cell signaling, proliferation, and metabolism, which are central to metabolic-based viability assays [3] [2].

Assay Interference Risks and Solutions

Different viability assays are vulnerable to interference in specific ways. The table below summarizes risks from this compound's properties and practical mitigation strategies.

Assay Type Mechanism of Assay Potential Interference Risk from this compound Recommended Mitigation Strategies
Tetrazolium Salt-Based (e.g., MTT, MTS, WST-1/CCK-8) Reduction of tetrazolium salt to colored formazan by cellular oxidoreductase enzymes [3] [4]. Direct Biological Interference: May upregulate or downregulate mitochondrial dehydrogenase activity, leading to false viability signals [3] [2]. Use a viability assay with a different detection mechanism [4].
Resazurin-Based (e.g., Alamar Blue) Reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active cells [5]. Direct Biological Interference: Similar to tetrazolium assays, may alter metabolic flux and skew reduction results [5]. Use a viability assay with a different detection mechanism [4].
Sulforhodamine B (SRB) Assay Dye binds stoichiometrically to cellular proteins under mild acidic conditions [4]. Low Risk: Measures total cellular protein mass, independent of metabolic activity. Least likely to be interfered with by this compound [4]. Consider SRB as an alternative for cytotoxicity screening [4].

Experimental Design & Validation Protocols

To ensure results accurately reflect viability and not assay interference, implement these validation protocols.

Confirmatory Assay Workflow

Always confirm findings with a second, orthogonal viability assay based on a different principle. The workflow below outlines this validation process.

G Start Start: Initial Experiment PrimaryAssay Primary Assay (e.g., WST-1) Start->PrimaryAssay Decision1 Cytotoxic Effect Observed? PrimaryAssay->Decision1 OrthogonalAssay Run Orthogonal Assay (e.g., SRB) Decision1->OrthogonalAssay Yes EndValid Conclusion Valid Proceed with Data Decision1->EndValid No Decision2 Results Correlate? OrthogonalAssay->Decision2 Decision2->EndValid Yes EndInvestigate Investigate Assay Interference Decision2->EndInvestigate No

Detailed SRB Assay Protocol

The SRB assay is a robust, metabolism-independent method ideal for confirmation [4].

  • Principle: Under mildly acidic conditions, the SRB dye binds stoichiometrically to basic amino acids in cellular proteins. The amount of bound dye, quantified after solubilization, is proportional to the total cellular protein mass, which serves as a proxy for cell number [4].
  • Procedure:
    • Cell Seeding & Treatment: Seed cells into a 96-well plate and treat with this compound for the desired duration.
    • Fixation: Gently remove the medium and add trichloroacetic acid (TCA) to a final concentration of 10% (w/v) to fix the cells to the plate bottom. Incubate at 4°C for 1 hour.
    • Washing: Wash the plates 3-5 times with tap water to remove TCA and air-dry completely.
    • Staining: Add a solution of 0.4% (w/v) SRB in 1% acetic acid to each well. Incubate at room temperature for at least 15 minutes, protected from light.
    • Washing (Unbound Dye): Quickly wash the plates 3-5 times with 1% acetic acid to remove unbound dye. Air-dry completely.
    • Solubilization: Add a 10 mM unbuffered Tris base solution (pH ~10.5) to each well to solubilize the protein-bound dye. Shake the plate for at least 10 minutes.
    • Measurement: Measure the absorbance at 510 nm using a microplate reader [4].

Key Considerations for this compound Experiments

  • Mechanism of Action Studies: If your goal is to study this compound's effect on specific pathways like MAPK [2], a metabolic assay like WST-1 may be appropriate. However, you must pair it with other assays to deconvolute viability effects from specific signaling effects.
  • Assay Optimization is Critical: Regardless of the assay chosen, parameters like cell seeding density and reagent incubation time must be empirically optimized for your specific cell line to ensure results are in the linear dynamic range and are reliable [3] [5]. Always include relevant controls (blank, vehicle, positive cytotoxicity control).

References

Sphondin metabolite identification in research

Author: Smolecule Technical Support Team. Date: February 2026

Core Techniques for Metabolite Identification

The identification of sphondin metabolites typically relies on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the key analytical approaches and their specific roles in the process [1] [2].

Analytical Technique Primary Role in Metabolite ID Key Technical Features Example Application
LC-MS/MS with Reversed-Phase Chromatography Separation and detection of metabolites from biological matrices [1]. C18 column; water/acetonitrile or water/methanol mobile phase with additives like 0.1% formic acid or ammonium acetate [1]. Baseline separation of complex mixtures; method for 23 antidepressants in serum [1].
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for determining elemental composition of metabolites [3]. Time-of-Flight (TOF) or Fourier Transform mass analyzers; data-dependent acquisition (DDA) [3]. Metabolite annotation in human plasma using UHPLC-HRMS [3].
Ion Mobility Spectrometry (IMS) Adds a separation dimension based on ion shape and size; improves confidence in isomer distinction [3]. Coupled with LC-MS; often used with All Ion Fragmentation (AIF) [3]. Cleaner MS/MS spectra and improved metabolite coverage when combined with AIF [3].
Infrared Ion Spectroscopy (IRIS) Provides structural fingerprints for definitive identification, especially of isomers, without reference standards [4]. IR spectra of mass-selected ions; often paired with Density Functional Theory (DFT) calculations [4]. Differentiating positional isomers of drug metabolites, such as sites of glucuronidation [4].

Troubleshooting FAQ for Metabolite ID

Here are answers to common challenges researchers face during this compound metabolite identification.

Q1: Our MS/MS data is inconclusive for distinguishing between potential isomeric metabolites. What orthogonal techniques can we use?

  • Leverage Ion Mobility Spectrometry (IMS): IMS separates ions based on their collision cross-section (size and shape), which often differs between isomers. Combining IMS with All Ion Fragmentation (AIF) can yield cleaner spectra and help distinguish isomeric structures [3].
  • Incorporate Infrared Ion Spectroscopy (IRIS): IRIS is a powerful emerging technique that provides an IR fingerprint for a mass-selected ion. Since positional isomers have unique IR spectra, IRIS can definitively differentiate them. This can be done without synthetic reference standards by comparing experimental spectra with DFT calculations [4].

Q2: How can we improve confidence in our metabolite identifications beyond accurate mass?

  • Adopt the "Identification Probability" Metric: This proposed framework quantifies confidence by calculating 1/N, where N is the number of candidate structures in a database that match your experimental data within defined tolerances (e.g., mass accuracy, retention time). A lower N results in a higher identification probability, providing a transparent and automatable measure of confidence [5].
  • Utilize Multiple Chromatographic Modes: Employ complementary separation techniques. For instance, Reversed-Phase Chromatography (RPLC) can be paired with Hydrophilic Interaction Liquid Chromatography (HILIC). A metabolite's distinct retention behavior across different systems provides additional supporting evidence for its identity [3].
  • Implement a Rigorous Quality Assurance Regime: Follow established quality management guidelines for untargeted metabolomics. This includes using quality control (QC) samples, system suitability tests, and standardized protocols to ensure the robustness and reproducibility of your data [6].

Q3: What is the best way to acquire MS/MS data for untargeted metabolite identification?

  • Evaluate Data-Dependent (DDA) vs. All Ion Fragmentation (AIF): DDA selectively fragments the most intense ions, which can miss low-abundance metabolites. AIF fragments all ions simultaneously, providing a comprehensive dataset. A study found that AIF, especially when combined with ion mobility (IM-AIF), can achieve excellent metabolite coverage with cleaner spectra [3].
  • Consider Collision Energy Ramping: Using ramped collision energies during AIF, as opposed to a fixed energy, can optimize fragmentation for a wider range of metabolites, leading to more structural information and a better analytical throughput for a negligible loss in coverage [3].

Experimental Workflow & Pathway Diagrams

The following diagrams, created with Graphviz, outline a logical workflow for metabolite identification and the subsequent confidence assessment.

MetaboliteIDWorkflow cluster_sample Sample Preparation & Analysis cluster_acquisition Data Acquisition cluster_ID Data Processing & Identification start Biological Sample (Serum, Urine, Tissue) A Sample Preparation (Protein Precipitation, Solid-Phase Extraction) start->A B LC-MS/MS Analysis (Reversed-Phase or HILIC) A->B C HRMS Full Scan (Accurate Mass) B->C D MS/MS Fragmentation (DDA or AIF Mode) C->D E Optional: Ion Mobility Separation D->E Optional F Data Processing (Peak Picking, Alignment) E->F G Metabolite Annotation (DB Match, Fragmentation) F->G H Orthogonal Confirmation (IRIS, IMS, RT) G->H I Confident Metabolite Identification H->I

Metabolite Identification Workflow

This workflow outlines the key stages of the analytical process. After sample collection and preparation, the analysis proceeds through LC-MS/MS and data acquisition, culminating in data processing and identification with orthogonal confirmation.

ConfidencePathway Start Tentative Metabolite ID from MS/MS Decision1 Are there isomeric possibilities? Start->Decision1 A1 Calculate Identification Probability (1/N) Decision1->A1 No A2 Apply Orthogonal Method (IRIS or IMS) Decision1->A2 Yes Decision2 Is definitive ID critical? A3 Synthesize Standard for Confirmation Decision2->A3 Yes A6 Report as Tentative ID or Isomer Group Decision2->A6 No Decision3 Does IRIS/IMS resolve ambiguity? Decision3->Decision2 No A4 Report with High Confidence Level Decision3->A4 Yes Decision4 Is Probability > 95%? (1/N where N=1) Decision4->Decision2 No Decision4->A4 Yes A1->Decision4 A2->Decision3 A3->A4 A5 Report with Medium Confidence Level

Metabolite ID Confidence Pathway

This decision pathway helps determine the level of confidence for a metabolite identification. It guides you on when to use advanced techniques like IRIS and how to apply the "Identification Probability" metric to justify your confidence level in the final result [5] [4].

Methodology Deep-Dive: HPLC-MS/MS for Metabolite Screening

The following is an example of a detailed methodology for screening metabolites in a biological fluid, which can be adapted for this compound [1].

  • Sample Preparation: Use protein precipitation with cold acetonitrile. Typically, a 1:3 or 1:4 sample-to-acetonitrile ratio is used. Vortex mix thoroughly, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). Collect the clear supernatant for analysis [1].
  • Chromatographic Separation:
    • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) or equivalent [1].
    • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1].
    • Mobile Phase B: Methanol containing 0.1% formic acid [1].
    • Gradient: A typical 14-minute gradient could be: 0-1 min (90% A), 1-9 min (90% A to 60% A), 9-10 min (60% A to 0% A), 10-12 min (0% A), 12-13 min (0% A to 90% A), 13-14 min (90% A) [1].
    • Flow Rate: 0.2 mL/min [1].
    • Column Temperature: 40 °C [1].
  • Mass Spectrometric Detection:
    • Ionization: Positive electrospray ionization (ESI+) [1].
    • Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, or Data-Dependent Acquisition (DDA) for untargeted screening [1].
    • Source Parameters: Capillary voltage: 3.50 kV; Source temperature: 150 °C; Desolvation temperature: 500 °C; Cone gas flow: 150 L/h; Desolvation gas flow: 650 L/h [1].

References

Sphondin Solubility & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
Molecular Formula C₁₂H₈O₄ [1] [2]
Molecular Weight 216.19 g/mol [1] [2]
CAS Number 483-66-9 [1] [2]
Chemical Name 6-methoxyfuro[2,3-h]chromen-2-one [1] [2]
Appearance Off-white to light yellow solid powder [1]
Solubility (DMSO) ~25 mg/mL (~115.64 mM) [1]
Stock Solution Storage -20°C for several months; prepare working solution on day of use [2]

Troubleshooting Low Solubility

Common issues and solutions for working with Sphondin are outlined below.

  • Problem: Low solubility in aqueous buffers. this compound has a relatively high logP (measured at 1.83 [1]), indicating it is a lipophilic compound. This is the primary reason for its poor solubility in water.

  • Solution: Use appropriate co-solvents. As a furanocoumarin, this compound is soluble in various organic solvents. The manufacturer provides specific protocols for preparing stock solutions using co-solvent systems to achieve concentrations of at least 2.5 mg/mL (11.56 mM) [1]. These include:

    • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
    • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1]
    • Formulation 3: 10% DMSO + 90% Corn Oil [1]
  • Problem: Solute adheres to vial. Powdered compounds can stick to the vial's neck or cap during shipping.

  • Solution: Gently tap the vial to ensure the compound settles at the bottom before opening. For liquid preparations, a brief centrifugation can help gather the liquid [2].

  • Problem: Difficulty dissolving powder.

  • Solution: For higher solubility, warm the tube at 37°C and use brief sonication in an ultrasonic bath [2].

Experimental Protocols for Solubility Assessment

For accurate measurement of this compound's solubility, you can adapt the classic shake flask method, which is considered the most accurate for a broad range of solutes [3].

Shake Flask Method Protocol:

  • Preparation: Use pure this compound and solvent. The solvent can be a pure substance or a mixture. For biopharmaceutical relevance, consider testing at 4°C (for physical stability) and 37°C (for physiological conditions) [3].
  • Saturation: Add an excess amount of this compound to a vial containing the solvent of choice.
  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or water bath for a sufficient time to reach saturation. This typically requires at least 30 minutes, but may be longer [3].
  • Separation: After the solution reaches equilibrium, separate the saturated solution from the undissolved solute. This is a critical step and is often done by filtration or centrifugation [3].
  • Analysis: Analyze the concentration of this compound in the saturated solution. Reliable methods include:
    • HPLC (High Performance Liquid Chromatography): Provides high sensitivity and can specifically determine the drug concentration by separating it from impurities or degradation products [3].
    • UV (Ultraviolet Spectroscopy): A direct method for analyzing aqueous samples, provided this compound has a suitable chromophore [3].

Advanced Solubility Prediction

Beyond experimental testing, modern computational tools can help predict solubility. Machine learning models like fastsolv can predict solubility across various temperatures and organic solvents. These models can forecast actual solubility values and non-linear temperature effects, which can be valuable for screening solvents and planning experiments before moving into the lab [4].

This compound's Mechanism of Action

To provide context for your experimental work, the following diagram illustrates the key anti-inflammatory mechanism of this compound, as identified in A549 cells (a human pulmonary epithelial cell line) [1] [2]. This visual can help clarify the biological pathways your research may be targeting.

G This compound Inhibits IL-1β-Induced COX-2 Expression IL1b IL-1β Stimulation NFkB NF-κB Activation IL1b->NFkB COX2 COX-2 Protein Expression NFkB->COX2 PGE2 PGE2 Release COX2->PGE2 This compound This compound Pretreatment This compound->NFkB Suppresses

The biological activity of this compound includes an inhibitory effect on the IL-1β-induced increase in COX-2 protein levels and PGE2 release in A549 cells, likely through the suppression of NF-κB activity [1] [2]. This suggests its therapeutic potential as an anti-inflammatory agent for airway inflammation.

References

Sphondin: Essential Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin is a furanocoumarin compound (CAS 483-66-9) isolated from plants like Heracleum sibiricum L. [1]. Its chemical formula is C12H8O4 with a molecular weight of 216.2 g/mol [1].

Biological Activities & Putative Targets

The table below summarizes key reported activities of this compound, which are primary endpoints in many experiments.

Biological Activity Reported Model/Context Key Observations & Potential Artifacts
Anti-inflammatory [1] IL-1β-stimulated A549 cells (human lung adenocarcinoma) Suppresses NF-κB activity; reduces COX-2 protein levels and PGE2 release.
NO Production Inhibition [1] Tissue-damaging inflammatory models Acts as a potent inhibitor of NO production by affecting iNOS expression.
Anticonvulsant Activity [1] Not specified in available literature Activity noted, but specific models and mechanisms require further verification.
Anti-proliferative / Anti-tumor [1] In vitro studies Causes G2/M cell cycle arrest at concentrations of 0.05-15.0 µM.
Delayed Phototoxicity [1] Larvae of Aedes aegypti mosquito Phototoxic effects manifest over organism's development; requires UV-A activation.
Analytical Protocols & Controls

Accurate quantification is critical. Here are methodologies for detecting this compound and related furanocoumarins.

Method Key Parameters Throughput / Speed Application Context
Micellar Electrokinetic Chromatography (MEKC) [2] Sodium cholate as pseudostationary phase; rapid extraction without cleanup. < 3 minutes for full separation of bergapten, isobergapten, isopimpinellin, imperatorin, and xanthotoxin. Screening of plant materials and food supplements.
Liquid Chromatography-Mass Spectrometry (LC-MS) [2] Reversed-phase C18 column; ESI or APCI ionization. ~25 minutes for a 5-coumarin panel. Detailed quantification and confirmation of identity in complex extracts.

Critical Experimental Controls & Troubleshooting

The following FAQs address specific issues and necessary controls for working with this compound.

FAQ: Phototoxicity & Photo-instability
  • Q: Why are my cell viability results inconsistent after experiments with this compound?
  • A: this compound is a photo-reactive compound [1]. Its biological activity, particularly cytotoxicity, can be significantly enhanced or altered upon exposure to ultraviolet (UVA) light [3] [1].
  • Control Recommendation: Strictly control light exposure. Conduct all cell-based and in vivo assays in the dark or under specific, controlled lighting conditions that exclude UVA wavelengths. Include a "light-only" control (no compound) and a "compound-only" control (no UVA) to isolate phototoxic effects.
FAQ: Analytical Specificity & Co-elution
  • Q: How can I ensure I'm accurately measuring this compound and not other similar compounds?
  • A: Plant extracts contain complex mixtures of structurally similar furanocoumarins (e.g., bergapten, imperatorin, this compound itself) that can co-elute [2].
  • Control Recommendation:
    • Use a certified this compound standard (available from chemical suppliers [1]) to confirm retention time and for quantification.
    • Employ tandem mass spectrometry (LC-MS/MS) for definitive identification and to resolve co-eluting peaks.
    • Validate your analytical method for specificity, accuracy, and precision in your specific sample matrix (e.g., serum, plant extract).
FAQ: Solubility & Vehicle Effects
  • Q: What is the best way to prepare this compound stock solutions?
  • A: this compound is soluble in common organic solvents like DMSO, chloroform, and acetone [1].
  • Control Recommendation:
    • Prepare stock solutions in high-grade, anhydrous DMSO.
    • Include a vehicle control in all experiments that matches the final concentration of DMSO used with the compound.
    • Be aware that the maximum storage time for stock solutions is several months at -20°C [1]. Always note that for higher solubility, you may need to warm the tube at 37°C and use a brief sonication [1].
FAQ: Verifying Mechanism of Action
  • Q: How can I confirm that observed anti-inflammatory effects are specifically via NF-κB inhibition?
  • A: The reported mechanism involves suppression of NF-κB activity, leading to downstream effects on COX-2 and PGE2 [1].
  • Control Recommendation:
    • Use specific pharmacological inhibitors of the NF-κB pathway as positive controls.
    • Employ western blot analysis to directly measure changes in key pathway proteins like p65 (a subunit of NF-κB), IκBα, and COX-2.
    • Utilize reporter gene assays (e.g., luciferase) under the control of an NF-κB response element to provide direct evidence of pathway modulation.

Experimental Workflow & Signaling Pathway

To help visualize the key experimental steps and the primary anti-inflammatory mechanism discussed, the following diagrams were created using Graphviz DOT language.

G Start Start Experiment Prep Prepare this compound Stock Start->Prep Cell Seed A549 Cells Prep->Cell Stim Stimulate with IL-1β Cell->Stim Treat Treat with this compound Stim->Treat VControl Vehicle Control (DMSO) PCControl Positive Control (e.g., NF-κB Inhibitor) NCControl Negative Control (No IL-1β) Harvest Harvest Cells/Media Treat->Harvest Analyze Analyze Results Harvest->Analyze End End Analyze->End

Experimental workflow for evaluating this compound's anti-inflammatory activity, highlighting essential control groups.

G IL1 IL-1β Stimulus NFkB NF-κB Activation IL1->NFkB COX2 COX-2 Protein ↑ NFkB->COX2 PGE2 PGE2 Release ↑ COX2->PGE2 Inflammation Inflammatory Response PGE2->Inflammation This compound This compound Inhibition Inhibition This compound->Inhibition  Suppresses Inhibition->NFkB

Putative anti-inflammatory signaling pathway of this compound, illustrating its suppression of key mediators.

Key Takeaways for Your Research

  • Phototoxicity is a major control point: Always account for UVA light in your experimental design, as it is a primary modifier of this compound's biological effects [3] [1].
  • Analytical specificity is required: Due to the presence of similar compounds in natural sources, use validated methods like MEKC or LC-MS/MS and pure standards for accurate measurement [2] [1].
  • Key biological targets to investigate based on existing literature include the NF-κB pathway, cell cycle checkpoints (G2/M), and iNOS expression [1].

References

Comprehensive Comparative Analysis: Anti-Inflammatory Effects of Sphondin Versus Other Furanocoumarins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furanocoumarins and Anti-Inflammatory Potential

Furanocoumarins represent a prominent class of natural bioactive compounds characterized by a fused furan ring coupled with a coumarin backbone. These compounds are widely distributed in various plant families, including Apiaceae (parsley, celery, parsnip), Rutaceae (citrus, bergamot), and Moraceae (fig) [1]. Numerous furanocoumarins have demonstrated significant anti-inflammatory properties through diverse molecular mechanisms, making them promising candidates for therapeutic development against inflammatory disorders. This review provides a systematic comparison of the anti-inflammatory effects of sphondin relative to other well-studied furanocoumarins such as bergapten, xanthotoxin, imperatorin, and psoralen, with emphasis on their mechanisms of action, efficacy across experimental models, and potential clinical applications.

The structural diversity among furanocoumarins significantly influences their biological activity and molecular targets. These compounds are generally categorized into linear (e.g., psoralen, bergapten, xanthotoxin) and angular (e.g., this compound, angelicin) configurations based on the fusion pattern between the furan and coumarin rings. This structural distinction plays a crucial role in determining their interactions with cellular targets and subsequent anti-inflammatory effects. As chronic inflammation underpins numerous pathological conditions including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer, understanding the nuanced anti-inflammatory profiles of individual furanocoumarins holds significant promise for developing novel therapeutic interventions [2] [3].

Comparative Chemical Structures of Key Furanocoumarins

The anti-inflammatory activity of furanocoumarins is closely linked to their chemical architecture, particularly the positioning and nature of functional group substituents on the core ring system. The following table summarizes the structural characteristics of major furanocoumarins with documented anti-inflammatory properties:

Table 1: Structural Classification and Characteristics of Anti-inflammatory Furanocoumarins

Compound Core Structure Substituents Chemical Formula Molecular Weight (g/mol)
This compound Angular 8-methoxy C12H8O4 216.19 [4]
Bergapten Linear 5-methoxy C12H8O4 216.19 [2]
Xanthotoxin Linear 8-methoxy C12H8O4 216.19 [2]
Imperatorin Linear 8-(3-methylbut-2-en-1-yloxy) C16H14O4 270.28 [2]
Psoralen Linear Unsubstituted C11H6O3 186.16 [2]

Structural analysis reveals that all major furanocoumarins share a common benzene ring fused to oxygen-containing heterocycles, but differ substantially in their ring arrangement (linear vs. angular) and functional group substitutions. This compound is characterized by its angular configuration with a methoxy group at the C8 position, while its linear counterpart xanthotoxin also carries a methoxy substitution at C8 but in a different structural arrangement [4] [2]. Bergapten features a methoxy group at C5 on the linear furanocoumarin scaffold. Imperatorin possesses a more complex isopentenyloxy side chain at C8, which enhances its lipophilicity and potentially influences membrane interactions. The presence of methoxy groups appears to be a common feature among several therapeutically active furanocoumarins, suggesting their potential role in mediating anti-inflammatory effects through electronic effects or hydrogen bonding capabilities with biological targets.

Mechanisms of Anti-Inflammatory Action

Key Signaling Pathways and Molecular Targets

Furanocoumarins exert their anti-inflammatory effects through multi-target mechanisms involving the modulation of various inflammatory signaling pathways, transcription factors, and enzyme systems. The following diagram illustrates the primary molecular targets and signaling pathways through which this compound and other furanocoumarins mediate their anti-inflammatory effects:

G InflammatoryStimuli Inflammatory Stimuli (LPS, IL-1β, etc.) NFkB NF-κB Pathway InflammatoryStimuli->NFkB MAPK MAPK Pathway (JNK, p38, ERK) InflammatoryStimuli->MAPK NLRP3 NLRP3 Inflammasome InflammatoryStimuli->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS AntiInflammatory Anti-Inflammatory Effects Cytokines->AntiInflammatory PGE2 PGE2 Production COX2->PGE2 PGE2->AntiInflammatory NO NO Production iNOS->NO NO->AntiInflammatory MAPK->Cytokines MAPK->COX2 NLRP3->Cytokines This compound This compound This compound->NFkB Inhibits This compound->COX2 Inhibits This compound->PGE2 Reduces Bergapten Bergapten Bergapten->NFkB Inhibits Bergapten->MAPK Modulates Xanthotoxin Xanthotoxin Xanthotoxin->Cytokines Reduces OxidativeStress OxidativeStress Xanthotoxin->OxidativeStress Induces Imperatorin Imperatorin Imperatorin->Cytokines Reduces Imperatorin->MAPK Inhibits Psoralen Psoralen Psoralen->NFkB Inhibits CytokineRelease CytokineRelease Psoralen->CytokineRelease Inhibits

Diagram 1: Molecular targets and signaling pathways of anti-inflammatory furanocoumarins

Specific Mechanisms of this compound

This compound (8-methoxypsoralen) demonstrates a distinctive anti-inflammatory profile primarily through its ability to suppress the NF-κB signaling pathway, a master regulator of inflammatory responses. In A549 human lung adenocarcinoma cells stimulated with IL-1β, this compound significantly inhibited the increased levels of COX-2 protein and subsequent PGE2 release, with the proposed mechanism involving interference with NF-κB activity [4]. This action on the COX-2/PGE2 pathway is particularly relevant in the context of airway inflammation, suggesting potential therapeutic applications for respiratory inflammatory conditions. Additionally, this compound has demonstrated nitric oxide (NO) production inhibitory activity in inflammatory models, achieved through suppression of iNOS expression rather than direct inhibition of the iNOS enzyme. This mechanism indicates that this compound acts upstream in the inflammatory signaling cascade, potentially at the transcriptional level, to modulate the expression of key inflammatory mediators [4].

Comparative Mechanisms of Other Furanocoumarins
  • Bergapten (5-MOP): This linear furanocoumarin exerts anti-inflammatory effects through multiple pathways, including modulation of the MAPK signaling cascade and inhibition of pro-inflammatory transcription factors. Bergapten has been shown to reduce the expression of various pro-inflammatory cytokines (IL-1β, IL-6) and chemokines in experimental models. Additionally, it influences the PI3K-Akt-mTOR pathway through upregulation of PTEN expression, subsequently promoting both apoptotic and autophagic processes in inflamed tissues. The compound's ability to degrade estrogen receptors in hormone-dependent cells further contributes to its anti-inflammatory profile in certain contexts [2].

  • Xanthotoxin (8-MOP): Exhibits a mechanistically diverse anti-inflammatory profile characterized by suppression of survival signals through the Ras-Raf-MEK-ERK pathway and induction of oxidative stress leading to apoptosis of activated immune cells. Xanthotoxin modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis in inflammatory cells. Unlike this compound, xanthotoxin can directly interact with DNA, leading to cell cycle arrest in the G2/M phase through p53-mediated p21 induction, thereby limiting the proliferation of immune cells at inflammatory sites [2].

  • Imperatorin: This furanocoumarin with an isopentenyl side chain demonstrates broad anti-inflammatory activity through inhibition of MAPK phosphorylation (JNK, p38, and ERK) and subsequent reduction of pro-inflammatory mediator production. Imperatorin modulates both the extrinsic/receptor pathway (involving TNF and FADD proteins with caspase 3/8 activation) and intrinsic/mitochondrial pathway (with cytochrome c release and caspase 3/9 activation) of apoptosis in inflammatory cells. The compound also influences the expression balance of Bcl-2 family proteins, favoring pro-apoptotic members to resolve inflammation [2].

  • Psoralen: As the prototype linear furanocoumarin, psoralen exhibits significant anti-NF-κB activity, inhibiting the initiation and maintenance of epithelial-mesenchymal transition (EMT) in inflammatory settings. Psoralen treatment reduces the expression of anti-apoptotic proteins (c-FLIP, IAP) while activating pro-apoptotic polypeptides (Bax, JNKs). A unique mechanism involves the reduction of cytoplasmic exosomes, which are increasingly recognized as important mediators of intercellular communication in inflammation. This action enhances cellular sensitivity to apoptosis and reduces inflammatory signaling between immune cells [2].

Comparative Experimental Data and Efficacy Metrics

Quantitative Anti-inflammatory Effects Across Models

The anti-inflammatory efficacy of furanocoumarins has been evaluated in diverse experimental systems, ranging from in vitro cell cultures to in vivo inflammation models. The following table consolidates quantitative data on the anti-inflammatory effects of this compound compared to other furanocoumarins:

Table 2: Experimental Anti-inflammatory Efficacy of Furanocoumarins

Compound Experimental Model Key Effects Potency/IC50 Reference
This compound IL-1β-induced A549 cells Inhibited COX-2 protein and PGE2 release Not specified [4]
This compound LPS-induced macrophages Suppressed NO production Not specified [4]
Bergapten Liver cancer cells (Hep-G2) Induced G2/M cell cycle arrest; promoted apoptosis and autophagy 100 μg/mL [2]
Xanthotoxin Human liver cancer cells (HepG2) Pro-apoptotic; reduced Bcl-2, increased Bax 25-100 μM (dose-dependent) [2]
Imperatorin Various cancer cell lines Inhibition of cell proliferation; induction of apoptosis 30-90 μM (dose-dependent) [2]
Heracleum Extracts Carrageenan-induced paw edema (rats) Inhibition of inflammation 22.8%-36.9% inhibition [3]
In Vivo Anti-inflammatory Efficacy

In vivo studies provide critical insights into the therapeutic potential of furanocoumarins in whole-organism contexts. Research on Heracleum species extracts rich in various furanocoumarins including this compound, bergapten, and imperatorin demonstrated significant dose-dependent inhibition of inflammation in rat models. Specifically, extracts from H. sphondylium subsp. cyclocarpum roots, which contained the highest levels of bergapten (0.49%) and imperatorin (0.14%), showed the most potent anti-inflammatory activity across multiple induction methods [3]. These extracts inhibited carrageenan-induced hind paw edema by 22.8%-36.9%, prostaglandin E2-induced edema by 5.4%-35.7%, and serotonin-induced edema by 3.9%-17.9%, comparable to the reference drug indomethacin [3]. The correlation between high furanocoumarin content, particularly bergapten and imperatorin, and enhanced anti-inflammatory efficacy suggests a potential synergistic interaction among different furanocoumarins in complex plant extracts.

Experimental Methodologies for Anti-inflammatory Assessment

Standardized Research Protocols

The assessment of anti-inflammatory activity for furanocoumarins typically follows standardized experimental workflows that evaluate different aspects of the inflammatory response. The following diagram outlines the common experimental approaches and their logical relationships:

G CompoundIsolation Compound Isolation Plant extraction, purification HPLC quantification InVitro In Vitro Models CompoundIsolation->InVitro InVivo In Vivo Models CompoundIsolation->InVivo Mechanism Mechanistic Studies CompoundIsolation->Mechanism CellModels Cell-Based Assays • Macrophages (RAW 264.7) • A549 epithelial cells • Neutrophils InVitro->CellModels AnimalModels Animal Inflammation Models • Carrageenan-induced paw edema • PGE2/serotonin models InVivo->AnimalModels PathwayAnalysis Pathway Analysis • NF-κB activation • MAPK phosphorylation • NLRP3 inflammasome Mechanism->PathwayAnalysis MolecularTargets Molecular Targets • Transcription factors • Enzyme activity • Receptor binding Mechanism->MolecularTargets InflammatoryInduction Inflammatory Induction • LPS • IL-1β • fMLP CellModels->InflammatoryInduction Readouts Inflammatory Readouts • Cytokine production • COX-2/iNOS expression • PGE2/NO release InflammatoryInduction->Readouts Efficacy Efficacy Assessment • Edema measurement • Inhibition percentage Readouts->Efficacy Validation AnimalModels->Efficacy PathwayAnalysis->Readouts Mechanistic Explanation

Diagram 2: Experimental workflow for evaluating anti-inflammatory activity of furanocoumarins

Key Methodological Details
  • Cell-Based Assays: Macrophage cell lines (particularly RAW 264.7) stimulated with lipopolysaccharide (LPS) serve as a primary screening platform for evaluating the anti-inflammatory potential of furanocoumarins. These systems allow quantification of nitric oxide (NO) production using Griess reagent, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) via ELISA, and expression of inflammatory enzymes (COX-2, iNOS) through Western blot analysis. Additional cell models include A549 lung epithelial cells stimulated with IL-1β (particularly relevant for this compound research) and human neutrophils activated with formyl-methionyl-leucyl-phenylalanine (fMLP) to assess effects on superoxide anion generation [4] [5] [3].

  • In Vivo Models: The carrageenan-induced paw edema test in rats represents the most widely employed in vivo model for assessing the anti-inflammatory efficacy of furanocoumarins. This method involves subcutaneous injection of carrageenan into the rodent hind paw, resulting in a local inflammatory response characterized by increased vascular permeability and edema formation. Test compounds are typically administered orally prior to or following carrageenan challenge, with paw volume measured periodically using plethysmometry. Additional specificity is gained through models employing different inflammatory mediators, including prostaglandin E2-induced edema and serotonin-induced edema, which help identify potential mechanisms of action. The anti-inflammatory effect is calculated as percentage inhibition of edema formation compared to vehicle-treated controls, with indomethacin commonly used as a reference standard [3].

  • Mechanistic Studies: Elucidation of anti-inflammatory mechanisms involves assessment of transcription factor activation (particularly NF-κB through electrophoretic mobility shift assays or reporter gene systems), MAPK signaling pathway modulation (via Western blot analysis of phosphorylated JNK, p38, and ERK), and inflammatory complex formation (such as NLRP3 inflammasome assembly). Molecular docking studies provide insights into potential direct interactions between furanocoumarins and inflammatory enzymes or signaling proteins, while gene expression profiling through RT-PCR or RNA sequencing helps identify broader changes in the inflammatory transcriptome [2] [5].

Conclusion and Therapeutic Potential

The comparative analysis reveals that This compound possesses a distinctive anti-inflammatory profile characterized by its angular structure and specific inhibition of NF-κB-mediated COX-2 expression and PGE2 release. While direct comparative potency data with other furanocoumarins remains limited in the current literature, this compound's efficacy in airway inflammation models suggests particular therapeutic relevance for respiratory inflammatory conditions. Among the furanocoumarins reviewed, bergapten and imperatorin demonstrate particularly promising anti-inflammatory efficacy in both cellular and animal models, with Heracleum extracts rich in these compounds showing inhibition percentages comparable to the reference drug indomethacin [3].

References

Sphondin compared to bergapten and xanthotoxin

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Basic Information

The table below summarizes the fundamental chemical information for these three compounds.

Property Sphondin Bergapten (5-MOP) Xanthotoxin (8-MOP, Methoxsalen)
CAS Number 483-66-9 [1] 484-20-8 [2] 298-81-7 [3]
Molecular Formula C₁₂H₈O₄ [1] C₁₂H₈O₄ [4] C₁₂H₈O₄ [5] [3]
Molecular Weight 216.19 g/mol [1] 216.19 g/mol (calculated) 216.19 g/mol [5] [3]
IUPAC Name Not fully specified in search results 5-methoxypsoralen [4] 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one [5]
Chemical Structure Furanocoumarin 5-methoxyfuranocoumarin [4] 8-methoxyfuranocoumarin [5]

Although they share the same molecular formula and weight, their key difference lies in the position of the methoxy group on the core furanocoumarin structure, which significantly influences their biological activity.

Pharmacological Activities and Mechanisms

The following table compares the key biological activities and molecular mechanisms of these compounds, based on current research.

Aspect This compound Bergapten Xanthotoxin
Anti-inflammatory Inhibits IL-1β-induced COX-2 protein and PGE2 release; suppresses NF-κB activity [1]. Inhibits COX, 5-LOX, and MAPK pathways; ameliorates rheumatoid arthritis by targeting STAT3 [4] [6]. Primarily used with UVA for skin conditions; anti-inflammatory action is largely based on its immunomodulatory effect in PUVA therapy [5] [3].
Central Nervous System Shows anticonvulsant activity [1]. Demonstrates anticonvulsant and anti-depressant effects; improves memory in Alzheimer's disease models [4] [2]. Not a primary use or effect.
Anti-proliferative / Cancer Has anti-proliferative activity; causes G2/M cell cycle arrest [1]. Exhibits anticancer effects in preclinical studies [4]. Used in PUVA therapy for cutaneous T-cell lymphoma; classified as a Group 1 carcinogen (with UVA) [5] [3].
Other Key Activities - Potent anti-ulcer, antidiarrheal, and calcium channel blocking effects in GI tract [7]. Photosensitizing agent for PUVA therapy [5] [3].

Key Experimental Data and Protocols

For your research, here are summaries of key experimental findings and methodologies from the literature.

This compound
  • In Vitro Anti-inflammatory Protocol: Cell Line: Human lung carcinoma A549 cells. Stimulation: Cells were treated with IL-1β to induce inflammation. Intervention: Co-treatment with this compound. Key Measurements: Western blot for COX-2 protein levels; assay for prostaglandin E2 (PGE2) concentration in the medium. Finding: this compound inhibited the IL-1β-induced increase in both COX-2 expression and PGE2 release. The mechanism was linked to suppression of the transcription factor NF-κB [1].
  • Anti-proliferative Activity: this compound demonstrated anti-proliferative activity and caused cell cycle arrest at the G2/M phase at concentrations ranging from 0.05 to 15.0 μM [1].
Bergapten
  • In Vivo Neuroinflammation Protocol (Alzheimer's Model): Animals: 6-month-old 5×FAD transgenic mice. Treatment: Intragastric administration of bergapten (30 mg/kg) for 30 consecutive days. Behavioral Tests: Novel object recognition (NOR) and Morris water maze (MWM) tests. Key Measurements: Aβ plaque deposition, pro-inflammatory cytokine levels, microglial activation, and MAPK pathway protein analysis. Finding: Bergapten treatment improved learning and memory, reduced Aβ pathology, and attenuated neuroinflammation by inhibiting the MAPK signaling pathway [2].
  • In Vivo Gastrointestinal Protocols: Models: Castor oil-induced diarrhea, intestinal secretion, and ethanol-induced gastric ulcer models in rats. Finding: Bergapten (50, 100, and 200 mg/kg) reduced diarrheal secretions, showed gastroprotective effects, and inhibited H+/K+ ATPase activity, comparable to omeprazole. It also exhibited calcium channel blocking activity [7].
Xanthotoxin (Methoxsalen)
  • Clinical Use (PUVA Therapy): Application: Used orally, topically, or via extracorporeal delivery for psoriasis, vitiligo, and cutaneous T-cell lymphoma. Mechanism: Following UVA irradiation, it intercalates into DNA and forms cross-links, inhibiting rapid cell division. It can also generate reactive oxygen species that damage cell membranes [5] [3].
  • Toxicology: Xanthotoxin is classified by the IARC as a Group 1 carcinogen (known to cause cancer) when combined with UVA radiation [5] [3].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary anti-inflammatory mechanisms of this compound and bergapten, which involve the NF-κB and MAPK pathways.

G cluster_this compound This compound Mechanism cluster_bergapten Bergapten Mechanism IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB TNFa TNF-α MAPK MAPK Pathway TNFa->MAPK Aβ Plaques Aβ->MAPK COX2 COX-2 Expression NFkB->COX2 PGE2 PGE2 Release COX2->PGE2 Cytokines Pro-inflammatory Cytokines MAPK->Cytokines STAT3 STAT3 (in RA) STAT3->Cytokines This compound This compound This compound->NFkB Bergapten Bergapten Bergapten->MAPK Bergapten->STAT3

Key Differentiators for Research and Development

  • For Anti-inflammatory Drug Development: This compound presents a compelling profile with its direct, NF-κB-mediated inhibition of COX-2/PGE2, a classic and well-validated pathway. Bergapten offers a broader mechanism, targeting multiple pathways (MAPK, STAT3), which might be advantageous for complex diseases like rheumatoid arthritis or neuroinflammation.
  • Regarding Safety Profiles: Xanthotoxin carries a significant safety warning as a known carcinogen with UVA exposure. While bergapten's bioavailability is lower than xanthotoxin, it is considered to have a more favorable side effect profile, allowing for higher administered doses [4].
  • For Novel Indications: Bergapten shows remarkable promise in preclinical models for a wide range of conditions beyond inflammation, including Alzheimer's disease [2] and gastrointestinal disorders [7], making it a versatile candidate for further investigation.

References

Known Mechanism of Action: Inhibition of COX-2 Expression

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin exerts its anti-inflammatory effect primarily by suppressing the production of the COX-2 enzyme, not by directly inhibiting its activity. Key findings from a study on human pulmonary epithelial cells (A549) are summarized below [1].

Experimental Aspect Key Findings for this compound
Overall Effect Inhibits IL-1β-induced prostaglandin E2 (PGE2) release.
Target Suppresses COX-2 protein and mRNA expression.
Effect on COX Enzyme Activity No direct inhibition of COX-2 enzyme activity.
Key Signaling Pathway Partially inhibits NF-κB pathway activation (IκB-α degradation, p65 translocation, and DNA binding).
Dosing Effective at concentrations of 10-50 μM.

This mechanism distinguishes this compound from traditional NSAIDs, which typically work by directly blocking the active site of COX enzymes [2].

Detailed Experimental Protocol

The primary study on this compound and COX-2 expression used the following methodology, which can serve as a reference for researchers seeking to replicate or build upon these findings [1].

  • Cell Line: Human pulmonary epithelial cell line (A549).
  • Cell Treatment and Stimulation:
    • Cells were pretreated with this compound (10-50 μM) for a specified period.
    • Inflammation was induced by stimulating the cells with interleukin-1β (IL-1β).
  • Key Assays and Measurements:
    • COX-2 Protein Level: Measured using a standard protein detection method (e.g., Western blot).
    • PGE2 Release: Quantified in the cell culture supernatant, likely via ELISA.
    • COX-2 mRNA Expression: Analyzed to confirm the effect was at the transcriptional level.
    • COX-2 Enzyme Activity: Tested using a selective COX-2 inhibitor (NS-398) as a control, confirming this compound did not affect the enzyme's activity directly.
    • NF-κB Pathway Analysis: Assessed by measuring the degradation of IκB-α in the cytosol, the translocation of the p65 subunit to the nucleus, and NF-κB DNA-binding activity.

Pathway and Workflow Diagram

The diagram below illustrates the signaling pathway through which this compound inhibits COX-2 expression, as revealed by the experimental findings.

sphondin_pathway IL1b IL-1β Stimulus NFkB_Active NF-κB (Active) IκB-α degradation p65 translocation IL1b->NFkB_Active Induces NFkB_Inactive NF-κB (Inactive) IκB-α complex NFkB_Inactive->NFkB_Active Activation COX2_Expression COX-2 Gene Expression NFkB_Active->COX2_Expression Promotes PGE2_Release PGE2 Release COX2_Expression->PGE2_Release Leads to This compound This compound This compound->NFkB_Active Partially inhibits This compound->COX2_Expression Suppresses

Comparison with Established NSAIDs

The table below contrasts this compound's known actions with the general profiles of common NSAIDs to provide context.

Agent Primary Mechanism Effect on COX-1 Effect on COX-2 Key Differentiator of this compound
This compound Suppresses COX-2 expression via NF-κB Not determined Inhibits expression Targets gene expression, not enzyme activity.
Ibuprofen Reversible, competitive inhibitor of both COX enzymes [2]. Inhibits activity Inhibits activity Non-selective inhibition of enzyme activity.
Diclofenac Time-dependent, slowly reversible inhibitor of both COX enzymes [2]. Inhibits activity Inhibits activity Non-selective inhibition of enzyme activity.
Celecoxib Selective COX-2 enzyme inhibitor (competitive/time-dependent) [2] [3]. Weak inhibition Potently inhibits activity Directly and selectively blocks the COX-2 enzyme.

Research Implications and Next Steps

The unique mechanism of this compound suggests it may have a different side-effect profile compared to traditional NSAIDs, particularly potentially reduced direct gastrointestinal irritation associated with COX-1 inhibition [1] [4]. However, this remains a hypothesis without clinical data.

To fully define this compound's specificity, future research should focus on:

  • Direct Enzyme Assays: Conducting experiments to measure the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.
  • Comparative Studies: Performing head-to-head studies with known selective and non-selective NSAIDs under identical experimental conditions.
  • In Vivo Validation: Confirming the anti-inflammatory effect and gastrointestinal safety profile in animal models.

References

Sphondin efficacy comparison standard antiviral drugs

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Status of Sphondin

This compound is a natural compound identified from traditional Chinese medicinal plants. Current research is primarily at the preclinical stage, meaning it has been studied in cell cultures (in vitro) and animal models (in vivo), but it has not yet progressed to clinical trials in humans [1].

The table below summarizes its known mechanism of action and efficacy based on a 2023 study:

Feature Description of this compound
Viral Target Hepatitis B Virus (HBV) [1]
Key Mechanism of Action Binds to the viral HBx protein (via residue Arg72), promoting its degradation by the 26S proteasome. This reduces HBx recruitment to cccDNA, inhibiting viral transcription [1].
Reported Efficacy In a humanized liver mouse model, this compound treatment "significantly reduced" cccDNA transcriptional activity and HBsAg expression [1].
Stage of Development Preclinical research [1].

Comparison with Standard Antiviral Drugs

The following table contrasts the profile of this compound with that of established antiviral drug classes. This highlights the significant gap between a novel discovery and approved therapies.

Aspect This compound (Preclinical Compound) Standard Antiviral Drugs (Examples)
Development Stage Early research (in vitro/in vivo) [1] Market-approved, with extensive clinical trial data [2] [3] [4].
Clinical Data No human clinical data available. Robust data on efficacy, safety, dosing, and side effects in humans [2] [3].
Mechanism Novel mechanism targeting HBx for degradation [1]. Diverse, well-established mechanisms (e.g., neuraminidase inhibition for influenza, nucleoside analogues for HBV/HIV) [3] [5].
Quantitative Efficacy Comparison No direct head-to-head comparison data found. Efficacy is quantified through clinical endpoints (e.g., reduced symptom duration, lower viral load) and is widely published [2] [3].
Regulatory Status Not approved by any regulatory body. Approved by agencies like the FDA [4].

Experimental Protocols from Cited Research

The key study on this compound employed the following methodologies, which are standard for early-stage antiviral drug discovery [1]:

  • In Vitro Assessment: The anti-HBV activity was evaluated in HBV-infected cell lines (HepG2.2.15). The primary metrics were the inhibition of HBsAg production and the reduction of HBV RNA levels, which served as an indicator for cccDNA transcriptional activity.
  • Mechanistic Studies: Researchers used techniques like co-immunoprecipitation and mutagenesis (creating an R72A mutation in HBx) to confirm that this compound directly binds to the HBx protein and that this binding is essential for its antiviral effect.
  • In Vivo Validation: Efficacy was further tested in a humanized liver mouse model (FRG model) infected with HBV. This model, which has a humanized liver, allows for the study of HBV infection and the testing of drug candidates in a living organism.

Proposed Mechanism of Action Workflow

The diagram below illustrates the proposed mechanism of action for this compound, as described in the research, and positions it within a generic drug discovery workflow [1].

Start HBx Protein in HBV-infected cell Step1 This compound enters cell Start->Step1 Step2 This compound binds to HBx (via Arg72 residue) Step1->Step2 Step3 Targets HBx for 26S Proteasome Degradation Step2->Step3 Mutant R72A HBx Mutant Step2->Mutant Mutation Step4 Reduced HBx recruitment to cccDNA Step3->Step4 Step5 Inhibition of cccDNA transcription Step4->Step5 Effect Abrogates Antiviral Effect Mutant->Effect

How to Proceed with Deeper Research

Given that this compound is a relatively recent finding, here are suggestions for gathering more comprehensive data:

  • Consult Specialized Databases: Search more granular scientific databases like PubMed, Scopus, or Web of Science using specific keywords such as "this compound HBx," "this compound antiviral," and "natural products HBV."
  • Explore Broader Context: The Frontiers in Pharmacology review article "Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity" [6] summarizes over 100 natural metabolites. Examining this review can help you place this compound's potential within the broader landscape of anti-HBV natural products.
  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov are essential for tracking if any preclinical compounds eventually advance to human trials. As of now, this compound is not listed.

References

Sphondin's Mechanism of Action: A Scientific Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin is a furocoumarin, a class of secondary plant metabolite found in species like Heracleum laciniatum and Apium graveolens L. (celery) [1] [2] [3]. Recent research highlights its multi-target therapeutic potential, particularly in anti-inflammation and organ protection.

Biological Activities and Comparative Data

The table below summarizes key experimental findings on this compound's biological activities and compares it with other relevant furocoumarins.

Table 1: Comparison of Biological Activities of Selected Furocoumarins
Compound Name Primary Biological Activities (In Vitro/In Vivo) Key Molecular Targets & Mechanisms Experimental Model (Cell Line/Organism) Potency (IC50/Effective Concentration)
This compound Anti-inflammatory [1] [3], NO production inhibition [3], Anticonvulsant activity [3], Anti-proliferative activity [3] Inhibits COX-2 protein expression & PGE2 release; suppresses NF-κB activity [1] [3]; inhibits iNOS expression [3] Human pulmonary epithelial cells (A549) [1] 10-50 µM (dose-dependent attenuation) [1]
Bergapten Nephroprotective, Antioxidant, Anti-inflammatory [2] Interacts with SOD and CASP-3 proteins; reduces oxidative and inflammatory stress [2] In silico docking analysis (CASP-3, SOD) [2] Strong interaction in silico; potential therapeutic agent for kidney disease [2]
Imperatorin Nephroprotective, Antioxidant, Anti-inflammatory [2] Interacts with SOD and CASP-3 proteins [2] In silico docking analysis (CASP-3, SOD) [2] Binding energy: -7.2 kcal/mol (CASP-3), -6.2 kcal/mol (SOD) [2]
Angelicin Nephroprotective, Antioxidant, Anti-inflammatory [2] Interacts with SOD and CASP-3 proteins [2] In silico docking analysis (CASP-3, SOD) [2] Binding energy: -6.5 kcal/mol (CASP-3), -6.8 kcal/mol (SOD) [2]
Daphnetin Anti-inflammatory, Antioxidant, Neuroprotective [4] Inhibits lipoxygenase, cycloxygenase, neutrophil-dependent superoxide anion generation; modulates Treg/Th17 balance [4] TNBS-induced colitis models; collagen-induced arthritis in rats; BV2 microglia [4] IC50 ~6.6 µM for antioxidant activity [4]

Detailed Experimental Protocols

For researchers aiming to validate these mechanisms, here are summaries of key methodologies from the literature.

Protocol for Assessing Anti-inflammatory Activity via NF-κB Pathway

This protocol is based on the study investigating this compound's effect on IL-1β-induced COX-2 expression in human pulmonary epithelial cells (A549) [1].

  • 1. Cell Culture & Pre-treatment: Maintain A549 cells in appropriate culture medium. Seed cells in plates and allow them to adhere. Pre-treat the cells with varying concentrations of this compound (e.g., 10-50 µM) for a specified time before inducing inflammation.
  • 2. Inflammation Induction: Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), to trigger the inflammatory response and activate the NF-κB pathway.
  • 3. Protein Extraction & Analysis (Western Blot):
    • Cytosolic and Nuclear Fractionation: Separate cytosolic and nuclear proteins from the treated cells using a commercial extraction kit.
    • Target Protein Detection:
      • Cytosolic Fractions: Probe for IκB-α levels. This compound should partially inhibit IL-1β-induced degradation of IκB-α.
      • Nuclear Fractions: Probe for the translocation of the p65 subunit of NF-κB. This compound should partially inhibit this translocation.
  • 4. Functional Assay:
    • NF-κB DNA-binding Assay: Perform an Electrophoretic Mobility Shift Assay (EMSA) or use an ELISA-based kit to measure the formation of the NF-κB-specific DNA-protein complex in the nucleus. This compound (50 µM) shows partial inhibition of this complex formation.
    • PGE2 Release Measurement: Use a commercial enzyme immunoassay (EIA) kit to quantify the amount of PGE2 released into the cell culture supernatant. This compound attenuates this release in a concentration-dependent manner.
Protocol for In Silico Docking Analysis

This methodology, used to study furocoumarins for kidney disease, can be applied to study this compound's interaction with other protein targets [2].

  • 1. Protein Preparation: Retrieve the 3D crystal structure of the target protein (e.g., CASP-3, SOD) from the RCSB Protein Data Bank (https://www.rcsb.org/). Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign charges using software like AutoDock.
  • 2. Ligand Preparation: Obtain the 3D chemical structure of this compound in SDF format from a database like PubChem (https://pubchem.ncbi.nlm.nih.gov/). Convert the file to PDB format and optimize the geometry for docking using tools like AutoDock or BIOVIA Discovery Studio.
  • 3. Molecular Docking: Define the active site on the target protein. Perform the docking simulation using software such as AutoDock Vina to generate multiple binding poses. The output is typically a binding affinity (in kcal/mol), where a more negative value indicates a stronger interaction.
  • 4. Interaction Analysis: Visualize the top-ranking poses in a molecular viewer (e.g., Discovery Studio Visualizer, PyMOL) to analyze conventional hydrogen bonds, hydrophobic interactions, and other binding forces between this compound and the amino acids in the protein's active site.

Signaling Pathway and Experimental Workflow

To facilitate understanding of the complex mechanisms and methodologies, the following diagrams, generated using Graphviz's DOT language, provide a clear visual representation.

Diagram 1: this compound's Anti-Inflammatory Signaling Pathway

This diagram illustrates the proposed mechanism by which this compound inhibits inflammation in an A549 cell model [1].

G IL1B IL-1β (External Stimulus) Receptor Cell Surface Receptor IL1B->Receptor IKKComplex IKK Complex (Activated) Receptor->IKKComplex Activates IkB IκB-α (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) (Inactive in Cytoplasm) IkB->NFkB Sequesters NFkBActive NF-κB (p65) (Active) NFkB->NFkBActive Released Nucleus Nucleus NFkBActive->Nucleus Translocates COX2Gene COX-2 Gene Nucleus->COX2Gene Binds Promoter COX2Protein COX-2 Protein COX2Gene->COX2Protein Transcription PGE2 PGE2 Release COX2Protein->PGE2 This compound This compound (Intervention) This compound->IkB Supports Stability This compound->NFkBActive Inhibits Translocation

Diagram 2: Workflow for Validating this compound's Mechanism

This flowchart outlines a comprehensive experimental strategy to validate this compound's mechanism of action, integrating both in vitro and in silico approaches [1] [2].

G cluster_in_silico In Silico Workflow cluster_in_vitro In Vitro Workflow Start 1. Hypothesis Generation (this compound inhibits NF-κB and interacts with key proteins) InSilico 2. In Silico Analysis Start->InSilico InVitro 3. In Vitro Validation InSilico->InVitro TargetSel a. Target Selection (e.g., CASP-3, SOD, NF-κB proteins) InSilico->TargetSel DataAnalysis 4. Data Integration & Conclusion InVitro->DataAnalysis CellTreat a. Cell Culture & Treatment with this compound InVitro->CellTreat Prep b. Protein & Ligand Preparation TargetSel->Prep Docking c. Molecular Docking Prep->Docking Analysis d. Binding Pose Analysis Docking->Analysis Fraction b. Cellular Fractionation CellTreat->Fraction WB c. Western Blot (IκB-α, p65 NF-κB) Fraction->WB EMSA d. EMSA/ELISA (NF-κB DNA binding) Fraction->EMSA Nuclear Extract EIA e. EIA (PGE2 Release) WB->EIA EMSA->EIA

Conclusion and Research Implications

The data indicates that This compound is a multi-target agent with a core mechanism centered on the suppression of the NF-κB pathway, leading to reduced expression of inflammatory mediators like COX-2 and PGE2 [1] [3]. Its potential interactions with proteins like SOD and CASP-3, as seen with other furocoumarins, suggest wider applications in conditions involving oxidative stress and apoptosis, such as kidney disease [2].

For researchers, the next steps should include:

  • Expanding Target Profiles: Using the in silico docking protocol to screen this compound against a broader range of protein targets.
  • In Vivo Validation: Confirming the anti-inflammatory and nephroprotective effects observed in cellular and computational models in relevant animal models.
  • Synergistic Studies: Investigating this compound's potential as an adjuvant therapy to enhance the effects of conventional drugs.

References

Sphondin comparative potency in different cell models

Author: Smolecule Technical Support Team. Date: February 2026

Documented Potency of Sphondin in Various Assays

The table below summarizes the known biological activities and effective concentrations of this compound from different studies.

Biological Activity Cell Model/Assay System Reported Potency (Concentration) Experimental Measurement
Anti-proliferative & Cell Cycle Arrest Various cancer cell lines (unspecified) [1] 0.05 - 15.0 µM Causes G2/M phase cell cycle arrest [1]
NO Production Inhibition In vitro assay for inflammation [1] Potent inhibitor (concentration not specified) Inhibits iNOS expression [1]
Anti-inflammatory A549 lung cancer cells [1] Possesses inhibitory effect (concentration not specified) Suppresses IL-1β-induced COX-2 protein and PGE2 release via NF-κB [1]
Protein Binding (In-silico) Molecular Docking with MAPK8 [2] Binding Energy: -7.48 kcal/mol Estimated binding affinity from computational simulation [2]
Protein Binding (In-silico) Molecular Docking with CASP-3 [3] Binding Energy: -6.5 kcal/mol Estimated binding affinity from computational simulation [3]
Protein Binding (In-silico) Molecular Docking with SOD [3] Binding Energy: -6.8 kcal/mol Estimated binding affinity from computational simulation [3]

Experimental Context and Methodologies

For the key findings listed above, here is more detail on the experimental approaches:

  • Anti-proliferative Activity: The data showing G2/M arrest at concentrations of 0.05-15.0 µM is cited by a chemical supplier and likely references underlying primary literature. This range suggests the half-maximal inhibitory concentration (IC50) for anti-proliferation falls within this bracket, though the specific IC50 value is not provided in the searched results [1].
  • Anti-inflammatory Mechanism: The effect on A549 cells involved pre-treating cells with this compound before stimulating inflammation with IL-1β. The suppression of the NF-κB pathway was identified as the key mechanism, leading to reduced levels of COX-2 protein and subsequent PGE2 release [1].
  • In-silico Docking Analysis: The binding energy values were calculated using computational molecular docking software (AutoDock). These values predict the strength of interaction between this compound (ligand) and specific protein targets, with more negative values indicating stronger binding. This data suggests potential targets but requires experimental validation [2] [3].

Known Mechanisms of Action

The available research points to several key mechanisms through which this compound exerts its effects, illustrated in the diagram below.

sphondin_mechanisms This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Cell Cycle Cell Cycle This compound->Cell Cycle Arrests at CASP-3 CASP-3 This compound->CASP-3 Binds to Inflammatory Response Inflammatory Response Cell Cycle & Proliferation Cell Cycle & Proliferation Apoptosis Apoptosis COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Reduces PGE2 Release PGE2 Release COX-2 Expression->PGE2 Release Lowers G2/M Phase G2/M Phase Cell Cycle->G2/M Phase CASP-3->Apoptosis May Modulate

Figure 1. Documented and Proposed Signaling Pathways for this compound

The diagram shows that this compound's anti-inflammatory effect is achieved by inhibiting the NF-κB pathway, a key regulator of inflammation. This action leads to reduced expression of the COX-2 enzyme and lower release of the inflammatory mediator PGE2 [1]. Its anti-cancer properties are linked to its ability to induce cell cycle arrest at the G2/M phase, preventing cell division [1]. Furthermore, computational studies suggest it may influence apoptosis by binding to the protein CASP-3 (Caspase-3) [3].

Research Implications and Future Directions

The current data is promising but fragmented. To authoritatively position this compound among alternative compounds, future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head experiments in the same cell lines against other well-characterized furocoumarins (e.g., bergapten, imperatorin) or standard drugs is crucial [4] [3].
  • Determination of Key Metrics: Experiments should be designed to calculate standard potency metrics like IC50, EC50, and Ki values for this compound across all tested models, allowing for direct numerical comparison [5].
  • Expanded Model Testing: Profiling this compound's activity in a broader panel of cell lines, including those for different cancer types, neurological disorders, and metabolic diseases, would better define its therapeutic potential.

References

Sphondin selectivity among furanocoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Sphondin's Anti-Inflammatory Mechanism

This compound's selectivity is clearly demonstrated in its unique anti-inflammatory mechanism. The following diagram illustrates its specific action on the NF-κB pathway.

G IL1b IL-1β Stimulus DownstreamEvent IκB-α Degradation &    p65 NF-κB Translocation IL1b->DownstreamEvent MAPKPathways p44/42, p38, JNK    MAPK Pathways IL1b->MAPKPathways COX2Expression COX-2 Gene Expression DownstreamEvent->COX2Expression PGE2Release PGE₂ Release COX2Expression->PGE2Release This compound This compound Treatment Inhibition Inhibition This compound->Inhibition Inhibition->DownstreamEvent

As the diagram shows, research on human pulmonary epithelial cells (A549) confirms that this compound exerts its effect by suppressing the NF-κB pathway without affecting the parallel MAPK pathways (p44/42, p38, JNK) that are also activated by IL-1β [1]. This pathway selectivity is a key differentiator from other anti-inflammatory compounds.

Selectivity in Cancer Target Binding

In the context of anticancer research, molecular docking studies help predict how a compound like this compound might interact with specific protein targets. The table below compares the calculated binding affinities of this compound with other top furanocoumarins for key breast cancer targets [2].

Binding Affinity (kcal/mol) of Furanocoumarins to Breast Cancer Targets [2]

Furanocoumarin ERα (3ERT) PR (4OAR) EGFR (2J6M) mTOR (4DRH)
Xanthotoxol -13.56 -18.10 -14.09 -11.93
Bergapten -13.07 Data not provided Data not provided Data not provided
Angelicin -12.01 Data not provided Data not provided Data not provided
Psoralen -11.93 Data not provided Data not provided Data not provided
Isoimperatorin Data not provided Data not provided Data not provided Data not provided
This compound Data not in top 5 Data not in top 5 Data not in top 5 Data not in top 5

Note: A more negative docking score indicates a stronger predicted binding affinity. The specific scores for this compound were not listed among the top performers in the study.

While the exact docking scores for this compound were not listed among the top compounds, its exclusion from the top ranks for ERα, PR, EGFR, and mTOR indicates it has a weaker or more selective binding profile for these particular oncology targets compared to furanocoumarins like Xanthotoxol and Bergapten [2]. This doesn't rule out activity against other targets but highlights its selectivity.

Overall Selectivity and Therapeutic Profile

Based on the available data, this compound's selectivity profile can be summarized as follows:

  • Mechanistic Selectivity: Its clear ability to target the NF-κB pathway for anti-inflammatory effects without affecting the MAPK pathways is a well-documented example of its selectivity [1].
  • Target Binding Selectivity: In comparative docking studies against common breast cancer targets, this compound does not rank as a high-affinity binder, suggesting it may have a more specialized or narrow target spectrum compared to other furanocoumarins like Xanthotoxol and Bergapten [2].
  • Therapeutic Implication: This selective profile makes this compound a particularly interesting candidate for diseases where NF-κB-driven inflammation is a key component, such as certain airway inflammations [1].

References

×

Color/Form

White powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

216.04225873 Da

Monoisotopic Mass

216.04225873 Da

Heavy Atom Count

16

LogP

log Kow = 2.14 (est)

Appearance

Powder

UNII

JL77897DL4

Vapor Pressure

3.8X10-6 mm Hg at 25 °C (est)

Other CAS

483-66-9

Metabolism Metabolites

Papilio glaucus (tiger swallowtail) is a generalist that rarely encounters plants containing furanocoumarins yet is constitutively capable of metabolizing low levels of these highly toxic allelochemicals. In larvae of this species, metabolism of linear (xanthotoxin, bergapten), and angular (angelicin, sphondin), furanocoumarins can be induced up to 30-fold by the presence of xanthotoxin in their diet. Degenerate primers corresponding to conserved amino acid sequences in three insect P450s, Musca domestica (CYP6A1), Drosophila melanogaster (CYP6A2) and Papilio polyxenes (CYP6B1), were used to clone xanthotoxin-induced P450 transcripts from P. glaucus larvae by a reverse transcription-polymerase chain reaction (RT-PCR) strategy. Positive clones encoding the highly conserved F--G-R-C-G P450 signature motif were used to isolate a full-length CYP6B4v1 cDNA from a P. glaucus xanthotoxin-induced cDNA library. Sequence comparisons indicate the P. glaucus CYP6B4v1 protein sequence is 63% and 61% identical, respectively, to the P. polyxenes furanocoumarin-inducible CYP6B1v1 and CYP6B3v1 proteins. Northern analysis indicates that CYP6B4 and related transcripts are highly induced in response to xanthotoxin. Baculovirus-mediated expression of the CYP6B4v1 protein in lepidopteran cell lines demonstrates that this P450 isozyme metabolizes isopimpinellin, imperatorin, and bergapten at high rates, xanthotoxin and psoralen at intermediate rates and angelicin, sphondin, and trioxsalen only at very low rates.

Wikipedia

Sphondin

General Manufacturing Information

Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis.

Interactions

At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used.

Dates

Last modified: 09-14-2023
1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.

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